H-Leu-Trp-Met-Arg-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRMRPAGMXZLU-UDIDDNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435536 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-23-4 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Functional Landscape of H-Leu-Trp-Met-Arg-OH: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrapeptide H-Leu-Trp-Met-Arg-OH, composed of Leucine, Tryptophan, Methionine, and Arginine, presents a unique combination of amino acid residues with diverse physicochemical properties. While specific research on the distinct biological function of this exact peptide sequence is not extensively documented in publicly available literature, this technical guide aims to provide an in-depth analysis of its potential roles based on the established functions of its constituent amino acids and related peptide motifs. This document will explore hypothetical functions, potential mechanisms of action, and propose experimental frameworks for the investigation of this compound, serving as a foundational resource for researchers initiating studies on this peptide.
Physicochemical Properties and Structural Considerations
To understand the potential function of this compound, it is crucial to first analyze the properties of its amino acid components.
| Amino Acid | One-Letter Code | Side Chain Property | Key Potential Roles in a Peptide |
| Leucine | L | Nonpolar, Aliphatic | Hydrophobic interactions, core protein structure formation |
| Tryptophan | W | Aromatic, slightly polar | Hydrophobic and aromatic stacking interactions, precursor to neurotransmitters |
| Methionine | M | Nonpolar, contains sulfur | Hydrophobic interactions, initiation of protein synthesis, precursor to other sulfur-containing compounds |
| Arginine | R | Positively charged, basic | Electrostatic interactions with negatively charged molecules (e.g., DNA, cell membranes), cell penetration |
The sequence of these amino acids—Leucine at the N-terminus followed by Tryptophan, Methionine, and a C-terminal Arginine—suggests an amphipathic character. The nonpolar residues (Leu, Trp, Met) can form a hydrophobic face, while the positively charged Arginine provides a hydrophilic and interactive domain. This structure is common in bioactive peptides that interact with cell membranes.
Hypothetical Functions and Mechanisms of Action
Based on the structural characteristics and the known roles of similar peptide motifs, several potential functions for this compound can be postulated.
Antimicrobial Activity
The presence of both hydrophobic residues (Trp, Leu, Met) and a cationic residue (Arg) is a hallmark of many antimicrobial peptides (AMPs). The proposed mechanism would involve the initial electrostatic interaction of the positively charged Arginine with the negatively charged components of bacterial cell membranes (e.g., lipopolysaccharides, teichoic acids). Following this initial binding, the hydrophobic core of the peptide could insert into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell death.
Cell-Penetrating Capabilities
The Arginine residue, a key component of many cell-penetrating peptides (CPPs), could facilitate the translocation of this compound across cellular membranes. This property could be exploited for the intracellular delivery of therapeutic cargo. The proposed mechanism could involve direct penetration of the membrane or endocytic pathways.
A hypothetical workflow for investigating the cell-penetrating properties of this compound is outlined below.
Caption: Workflow for assessing cell-penetrating peptide activity.
Proposed Experimental Protocols
To validate the hypothesized functions of this compound, a series of well-defined experiments are necessary.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Methodology:
-
Prepare a series of twofold dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth.
Cellular Uptake Analysis by Confocal Microscopy
Objective: To visualize the intracellular localization of this compound.
Methodology:
-
Synthesize a fluorescently labeled version of the peptide (e.g., FITC-Leu-Trp-Met-Arg-OH).
-
Seed mammalian cells (e.g., HEK293T) onto glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with the labeled peptide at a predetermined concentration (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 2h).
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a confocal laser scanning microscope to observe the subcellular distribution of the peptide.
Potential Signaling Pathway Involvement
Given the potential for cell penetration, this compound could interact with intracellular targets and modulate signaling pathways. While purely speculative without experimental data, we can propose a hypothetical signaling cascade based on the peptide's composition. For instance, if the peptide were to exhibit anti-inflammatory properties, it might interfere with the NF-κB signaling pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
The tetrapeptide this compound holds theoretical promise as a bioactive molecule, potentially exhibiting antimicrobial and cell-penetrating properties. The in-depth analysis provided in this guide, while based on the extrapolation of data from its constituent amino acids and related motifs, offers a solid foundation for initiating research into its specific functions. Future experimental validation, following the proposed protocols, is essential to elucidate the precise biological activities and mechanisms of action of this peptide. Such studies will be crucial in determining its potential for development as a novel therapeutic agent or a tool for drug delivery.
The Enigmatic Tetrapeptide: H-Leu-Trp-Met-Arg-OH - A Review of Its Characterization as a Protease Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Leu-Trp-Met-Arg-OH is a synthetic peptide that has been noted in scientific literature and commercial catalogs primarily for its utility as a substrate in enzymatic assays. Despite its defined chemical structure, a comprehensive review of publicly available data reveals a conspicuous absence of a specific, intrinsic biological activity. This technical guide serves to consolidate the available information on this compound, focusing on its role as a tool for studying protease activity, particularly within the context of microbial research. Due to the lack of specific data for this peptide, this document will also provide generalized experimental frameworks and visualizations relevant to its application.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Full Name | L-Leucyl-L-tryptophyl-L-methionyl-L-arginine | N/A |
| Abbreviation | H-LWMR-OH | N/A |
| Molecular Formula | C₂₈H₄₄N₈O₅S | N/A |
| Molecular Weight | 604.77 g/mol | N/A |
| CAS Number | 67368-23-4 | N/A |
Biological Context: A Substrate for Proteases
The primary documented application of this compound is as a substrate for aminopeptidases and potentially other proteases. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The sequence of this compound makes it a candidate for hydrolysis by these enzymes, releasing the N-terminal leucine.
Hypothetical Experimental Protocol: Screening for Protease Activity
Given the role of this compound as a protease substrate, a generalized experimental workflow for its use in a protease activity assay is outlined below. This protocol is illustrative and would require optimization for a specific enzyme.
Objective: To determine if a purified protease can hydrolyze the tetrapeptide this compound.
Materials:
-
This compound
-
Purified protease of interest
-
Assay buffer (e.g., Tris-HCl, PBS, specific to the protease's optimal pH)
-
Detection reagent (e.g., Ninhydrin reagent for detecting free amino acids)
-
Spectrophotometer
-
Control peptides (a known substrate and a non-substrate)
Methodology:
-
Peptide Preparation: Dissolve this compound in the assay buffer to a final concentration of 1 mM.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the peptide solution with 40 µL of assay buffer.
-
Initiate the reaction by adding 10 µL of the protease solution.
-
For the negative control, add 10 µL of assay buffer instead of the enzyme.
-
For the positive control, use a known substrate for the enzyme.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical inhibitor.
-
Detection of Hydrolysis:
-
Add 100 µL of Ninhydrin reagent to each reaction tube.
-
Boil the tubes for 15 minutes to allow for color development.
-
Measure the absorbance at 570 nm using a spectrophotometer. An increase in absorbance compared to the negative control indicates the release of free leucine.
-
-
Data Analysis: Quantify the amount of free leucine released by comparing the absorbance values to a standard curve of known leucine concentrations.
Signaling Pathways: A Note on the Absence of Data
A critical aspect of understanding a compound's biological activity is its interaction with cellular signaling pathways. For this compound, there is no evidence to suggest that it directly modulates any known signaling pathway. Its function appears to be limited to that of a biodegradable small molecule that can be acted upon by extracellular or intracellular proteases. The products of its hydrolysis – leucine, tryptophan, methionine, and arginine – are essential amino acids that would be incorporated into the cell's metabolic pool.
The broader implication of its use in studying proteases, however, can be linked to signaling. For instance, the activity of fungal Saps is crucial for the breakdown of host tissues, a process that can trigger host immune signaling cascades. A conceptual diagram of this relationship is presented below.
Conclusion
The tetrapeptide this compound is a well-characterized chemical entity that serves as a useful tool for researchers in enzymology and microbiology. Its primary application is as a substrate for proteases, aiding in the characterization of their activity and substrate specificity. There is currently no substantial evidence in the public domain to suggest that this compound possesses a specific biological activity or directly modulates cellular signaling pathways. Its value lies in its utility as a research reagent to probe the function of enzymes that are often implicated in significant biological processes, including pathogenesis. Future research may uncover more specific applications for this peptide, but based on current knowledge, it is best categorized as a tool compound for biochemical assays.
H-Leu-Trp-Met-Arg-OH Substrate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the properties of the tetrapeptide H-Leu-Trp-Met-Arg-OH as a substrate for enzymatic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this peptide for in vitro assays and kinetic studies. The information compiled herein is based on available scientific literature and provides insights into its enzymatic cleavage, relevant enzyme classes, and detailed experimental protocols for its characterization.
This compound is a synthetic tetrapeptide with the sequence Leucine-Tryptophan-Methionine-Arginine. Its structure, with a hydrophobic amino acid (Leucine) at the N-terminus followed by an aromatic (Tryptophan), a sulfur-containing (Methionine), and a basic amino acid (Arginine), makes it a substrate for a specific class of enzymes known as aminopeptidases.
Substrate Properties and Enzymatic Interactions
This compound serves as a substrate for aminopeptidases, which are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The specificity of aminopeptidases is largely determined by the identity of the N-terminal amino acid residue of the substrate. The presence of Leucine at the N-terminus and Arginine in the fourth position suggests that this peptide is likely hydrolyzed by aminopeptidases that exhibit a preference for hydrophobic and basic residues.
One such enzyme that displays this type of specificity is the neutral arginine/alanine/leucine-specific metallo-aminopeptidase (CaApe2) identified in the pathogenic fungus Candida albicans.[1][2] While direct kinetic data for this compound with CaApe2 is not available in the literature, the enzyme's known substrate preference makes this peptide a relevant candidate for studying its activity. Aminopeptidases with similar broad specificity for N-terminal basic and hydrophobic residues have also been identified in other organisms.[3]
Comparative Kinetic Data
To provide a framework for the expected enzymatic interaction of this compound, the following table summarizes the kinetic parameters of the Candida albicans metallo-aminopeptidase CaApe2 with various p-nitroanilide (pNA) labeled amino acids. This data offers a comparative basis for estimating the potential affinity and turnover rate of this compound with similar enzymes.
| Substrate (X-pNA) | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Arg-pNA | 0.14 ± 0.02 | 1.8 ± 0.1 | 1.5 | 1.1 x 10⁴ |
| Ala-pNA | 0.25 ± 0.03 | 1.5 ± 0.1 | 1.3 | 5.2 x 10³ |
| Leu-pNA | 0.31 ± 0.04 | 1.2 ± 0.1 | 1.0 | 3.2 x 10³ |
| Met-pNA | 0.45 ± 0.05 | 0.8 ± 0.1 | 0.7 | 1.6 x 10³ |
| Phe-pNA | 0.52 ± 0.06 | 0.6 ± 0.1 | 0.5 | 9.6 x 10² |
| Trp-pNA | 0.68 ± 0.07 | 0.4 ± 0.05 | 0.3 | 4.4 x 10² |
Data adapted from functional characterization of CaApe2 from Candida albicans. The enzyme exhibits a strong preference for basic and small aliphatic amino acids.
Experimental Protocols
The following is a detailed methodology for a typical aminopeptidase activity assay, adapted from the characterization of the Candida albicans metallo-aminopeptidase CaApe2.[1][2] This protocol can be used to determine the kinetic parameters of an aminopeptidase with this compound.
I. Materials and Reagents
-
Enzyme: Purified aminopeptidase
-
Substrate: this compound (or other peptide substrate)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors (if required): e.g., 1 mM CoCl₂ for metallo-aminopeptidases
-
Detection Reagent: Ninhydrin reagent (for detection of free amino acids) or a suitable HPLC-MS system.
-
Quenching Solution: e.g., 1 M HCl
-
Spectrophotometer or HPLC-MS instrument
II. Enzyme Activity Assay Protocol
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and any required cofactors (e.g., 1 mM CoCl₂).
-
Add the purified enzyme to the reaction mixture to a final concentration that results in a linear rate of product formation over the desired time course.
-
Pre-incubate the enzyme mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate this compound to the reaction mixture. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as 1 M HCl, which will denature the enzyme.
-
-
Detection of Product Formation:
-
Ninhydrin Assay (Spectrophotometric):
-
Add ninhydrin reagent to the quenched reaction mixture.
-
Heat the samples according to the ninhydrin protocol (e.g., 100°C for 15 minutes) to allow for color development.
-
Measure the absorbance at 570 nm using a spectrophotometer. The amount of released N-terminal amino acid (Leucine) is proportional to the absorbance.
-
Generate a standard curve using known concentrations of Leucine to quantify the amount of product formed.
-
-
HPLC-MS Analysis:
-
Analyze the quenched reaction mixture by reverse-phase HPLC coupled with mass spectrometry (MS).
-
Separate the substrate (this compound) from the cleavage products (e.g., Leu and Trp-Met-Arg-OH).
-
Quantify the amount of product formed by integrating the peak area from the chromatogram and comparing it to a standard curve of the expected product.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizations
Signaling Pathways and Workflows
As no specific signaling pathways directly involving the exogenous substrate this compound have been documented, a diagram illustrating the general experimental workflow for an aminopeptidase assay is provided below.
Caption: Experimental workflow for determining aminopeptidase activity.
This logical diagram outlines the key steps involved in performing an enzymatic assay to characterize the hydrolysis of a peptide substrate like this compound by an aminopeptidase.
Caption: Enzyme-substrate interaction model.
This diagram illustrates the fundamental process of an aminopeptidase binding to its substrate, forming an enzyme-substrate complex, and subsequently releasing the cleavage products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and characterization of CaApe2--a neutral arginine/alanine/leucine-specific metallo-aminopeptidase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
H-Leu-Trp-Met-Arg-OH Aminopeptidase Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Leu-Trp-Met-Arg-OH is a valuable tool for investigating the substrate specificity of various aminopeptidases. Its unique sequence, featuring a hydrophobic N-terminal leucine residue followed by aromatic, sulfur-containing, and basic residues, makes it a compelling substrate for dissecting the nuanced specificities of these enzymes. Aminopeptidases, a ubiquitous class of exopeptidases, play crucial roles in protein degradation, peptide processing, and cellular metabolism.[1] Understanding their substrate preferences is paramount for elucidating their physiological functions and for the development of targeted therapeutic interventions.
Aminopeptidase Substrate Specificity
Aminopeptidases catalyze the cleavage of the peptide bond at the N-terminus of a protein or peptide. The specificity of these enzymes is largely determined by the identity of the N-terminal amino acid residue (P1 position) and, to a lesser extent, the subsequent residues (P1', P2', P3', etc.).
Leucine Aminopeptidases (LAPs)
Leucine aminopeptidases (LAPs), typically metalloenzymes, exhibit a broad substrate specificity but show a marked preference for substrates with a hydrophobic amino acid, particularly leucine, at the N-terminus.[1] While named for their high affinity for leucine, LAPs can hydrolyze a variety of N-terminal residues.[1][2]
The amino acid at the P1' position (the second residue in the peptide) significantly influences the rate of hydrolysis. For some LAPs, residues such as proline, aspartate, glycine, and lysine at the P1' position can reduce the catalytic efficiency.[3] The presence of the bulky, hydrophobic tryptophan residue at the P1' position in this compound suggests that the peptide is likely a substrate for LAPs. The influence of the P2' (Methionine) and P3' (Arginine) residues on cleavage efficiency is generally less pronounced and can vary between different LAPs.[3]
Other Potentially Relevant Aminopeptidases
-
Aminopeptidase B: This class of aminopeptidases displays a strong preference for basic amino acids (Arginine and Lysine) at the N-terminus. Given that this compound has a leucine at the N-terminus, it is unlikely to be a primary substrate for Aminopeptidase B.
-
Methionine Aminopeptidases: These enzymes are highly specific for cleaving N-terminal methionine residues and would not be expected to hydrolyze this compound.
Quantitative Data on Leucine Aminopeptidase Substrate Specificity
As of the latest literature review, specific kinetic parameters (Km, kcat, Vmax) for the hydrolysis of this compound by any aminopeptidase have not been published. However, to provide a comparative context for researchers, the following table summarizes representative kinetic data for the hydrolysis of various oligopeptide substrates by leucine aminopeptidases from different sources. This data illustrates the enzyme's preference for N-terminal leucine and the influence of subsequent residues on catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Porcine Kidney | Leu-Gly-NHNH-Dns | 0.083 | 140 | 1.7 x 106 | [4] |
| Porcine Kidney | Leu-Gly-NH(CH2)2NH-Dns | 0.045 | 110 | 2.4 x 106 | [4] |
| Vibrio proteolyticus (recombinant) | L-Leucine-p-nitroanilide | - | - | 3.87 min-1µM-1 | [5] |
| Pseudomonas aeruginosa | Leu-pNA | 0.25 | 1.8 | 7,200 | [3] |
| Pseudomonas aeruginosa | Leu-AMC | 0.03 | 1.5 | 50,000 | [3] |
Note: The kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, cofactors), and the nature of the substrate's leaving group (e.g., p-nitroanilide, AMC, another amino acid).
Experimental Protocols
Several well-established methods can be employed to determine the susceptibility of this compound to aminopeptidase hydrolysis and to quantify the kinetic parameters of the reaction. Below are detailed protocols for common spectrophotometric and fluorometric assays.
Spectrophotometric Assay using L-Leucine-p-Nitroanilide as a Control Substrate
This method relies on the release of p-nitroaniline, a chromogenic product, upon enzymatic cleavage of a synthetic substrate. While not directly measuring the hydrolysis of this compound, it is a standard method for assessing leucine aminopeptidase activity.
Materials:
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
This compound
-
L-Leucine-p-nitroanilide (Leu-pNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
MnCl2 or MgCl2 solution (e.g., 2.5 mM)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Enzyme Activation: Pre-incubate the leucine aminopeptidase solution in Tris-HCl buffer containing the metal cofactor (MnCl2 or MgCl2) for a specified time (e.g., 2 hours at 37°C) as recommended by the enzyme supplier.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer and the substrate (either Leu-pNA for control or this compound for the test). For kinetic analysis, vary the substrate concentration over a suitable range.
-
Initiation of Reaction: Add the activated enzyme solution to the reaction mixture to initiate the reaction.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. For kinetic analysis with varying substrate concentrations, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Fluorometric Assay using a Fluorogenic Substrate
This highly sensitive method utilizes a substrate that releases a fluorescent product upon cleavage.
Materials:
-
Leucine Aminopeptidase
-
This compound
-
Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Fluorometer (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Enzyme Preparation: Prepare a dilution series of the leucine aminopeptidase in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the substrate (Leu-AMC for control or a fluorophore-tagged version of this compound if available) to the assay buffer.
-
Reaction Initiation: Add the enzyme dilutions to the wells to start the reaction.
-
Measurement: Place the microplate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time.
-
Data Analysis: Determine the reaction rate from the slope of the fluorescence versus time plot. For kinetic studies, perform the assay with varying substrate concentrations.
HPLC-Based Assay for this compound Hydrolysis
This method directly measures the disappearance of the substrate this compound and the appearance of its cleavage products.
Materials:
-
Leucine Aminopeptidase
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Reaction: Incubate this compound with leucine aminopeptidase in the reaction buffer at a controlled temperature.
-
Time Points: At various time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its hydrolysis products (Leucine and Trp-Met-Arg-OH).
-
Quantification: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). Quantify the peak areas corresponding to the substrate and products.
-
Data Analysis: Plot the concentration of the remaining substrate against time to determine the rate of hydrolysis. For kinetic analysis, perform the experiment at different initial substrate concentrations.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for characterizing the aminopeptidase-mediated hydrolysis of this compound.
Caption: A generalized workflow for determining the kinetic parameters of aminopeptidase-catalyzed hydrolysis of this compound.
Conclusion
This compound serves as a promising substrate for elucidating the substrate specificity of aminopeptidases, particularly leucine aminopeptidases. While direct kinetic data for its hydrolysis is currently lacking in the scientific literature, the principles of LAP substrate preference suggest it is a viable substrate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the enzymatic cleavage of this and other oligopeptides. Such studies are essential for advancing our understanding of the roles of aminopeptidases in health and disease and for the rational design of enzyme inhibitors and other therapeutic agents.
References
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Structure and Physicochemical Properties
An In-depth Technical Guide on the Tetrapeptide H-Leu-Trp-Met-Arg-OH
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of the tetrapeptide this compound. The content is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.
The tetrapeptide this compound is a sequence of four amino acids: Leucine (Leu), Tryptophan (Trp), Methionine (Met), and Arginine (Arg). The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. All amino acids are presumed to be in the L-configuration, which is the most common form in biological systems.
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the sequence of amino acids linked by peptide bonds.
Caption: Chemical structure of this compound.
Physicochemical Data
The following tables summarize the key physicochemical properties of the constituent amino acids and the calculated properties of the tetrapeptide.
Table 1: Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) |
| Leucine | Leu | L | 131.17[1][2][3][4] | 2.36[1][5][6][7][8] | 9.60[1][6][7][8][9] | - |
| Tryptophan | Trp | W | 204.23[10][11][12][13][14][15][16] | 2.38[5][8][15][17][18] | 9.39[5][8][15][17][18] | - |
| Methionine | Met | M | 149.21[10][19][20][21] | 2.28[5][6][8][18][22] | 9.21[5][6][8][18][22] | - |
| Arginine | Arg | R | 174.20[23][24][25][26] | 2.17[6] | 9.04[6] | 12.48[6][18] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₉O₅S |
| Molecular Weight | 631.78 g/mol |
| Theoretical Isoelectric Point (pI) | 10.75 |
Note: The molecular weight is calculated by summing the molecular weights of the constituent amino acids and subtracting the molecular weight of three water molecules (3 * 18.015 g/mol ) lost during peptide bond formation. The theoretical pI is estimated based on the pKa values of the terminal groups and the arginine side chain.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
2.1.1. Materials and Reagents
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Met-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Leu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation solvent: Cold diethyl ether
2.1.2. Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal amino acid (Arginine) attached to the solid support.
Caption: Solid-phase peptide synthesis workflow.
2.1.3. Detailed Steps
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Loading: If starting with a bare resin, couple the first protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Coupling: Add the next Fmoc-protected amino acid (Fmoc-Met-OH), coupling reagents, and base. Allow to react for 1-2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for Fmoc-Trp(Boc)-OH and Fmoc-Leu-OH.
-
Final Deprotection: Perform a final Fmoc deprotection after the last coupling.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification and Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide is purified using reverse-phase HPLC (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes is a typical starting point.[27]
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).
-
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the sample onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product.[27][28][29][30][31]
2.2.2. Mass Spectrometry (MS) Characterization
The molecular weight of the purified peptide is confirmed using mass spectrometry.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Mass: The expected monoisotopic mass of the protonated peptide [M+H]⁺ will be approximately 632.78 Da. The observed mass spectrum should show a prominent peak corresponding to this value.
Biological Activity and Signaling Pathways
A review of the current scientific literature did not yield specific information on the biological activity or signaling pathways associated with the tetrapeptide this compound. The biological function of a peptide is highly dependent on its specific amino acid sequence and three-dimensional structure. Further research would be required to elucidate any potential biological roles of this peptide.
Conclusion
This technical guide has provided a detailed overview of the tetrapeptide this compound, including its structure, physicochemical properties, and a comprehensive protocol for its synthesis and characterization. The provided data and methodologies offer a foundation for researchers and scientists to produce and study this peptide for various applications in drug discovery and biochemical research. Future studies are needed to determine the biological significance of this specific peptide sequence.
References
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Leucine [webbook.nist.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. supremepharmatech.com [supremepharmatech.com]
- 5. cdn.wou.edu [cdn.wou.edu]
- 6. peptideweb.com [peptideweb.com]
- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ch27 pKa and pI values [chem.ucalgary.ca]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Amino Acid Structure | Amino Acid Abbreviations | Molecular Weight [promega.sg]
- 11. Tryptophan [webbook.nist.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. byjus.com [byjus.com]
- 14. Tryptophan [webbook.nist.gov]
- 15. Tryptophan - Wikipedia [en.wikipedia.org]
- 16. Tryptophan (data page) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. DL-Methionine [webbook.nist.gov]
- 20. Methionine - Wikipedia [en.wikipedia.org]
- 21. Methionine (data page) - Wikipedia [en.wikipedia.org]
- 22. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Arginine - Wikipedia [en.wikipedia.org]
- 24. Arginine [webbook.nist.gov]
- 25. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. acs.org [acs.org]
- 27. benchchem.com [benchchem.com]
- 28. bachem.com [bachem.com]
- 29. protocols.io [protocols.io]
- 30. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
H-Leu-Trp-Met-Arg-OH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical characteristics of the synthetic tetrapeptide H-Leu-Trp-Met-Arg-OH. The document consolidates available data on its fundamental properties, including molecular structure, purity, and storage conditions. Furthermore, it outlines established experimental protocols for the synthesis, purification, and characterization of this peptide, drawing from standard methodologies in peptide chemistry. While specific experimental data for some parameters are not publicly available, this guide offers theoretical calculations and predictions based on the peptide's amino acid composition. Visual representations of key experimental workflows are provided to facilitate a deeper understanding of the analytical processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide research and drug development.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₄N₈O₅S | [1][2] |
| Molecular Weight | 604.77 g/mol | [1][2] |
| CAS Number | 67368-23-4 | [1][2] |
| Sequence | This compound | [1] |
| Appearance | Lyophilized powder | [1] |
| Purity (by HPLC) | ≥96.8% | [1] |
| Source | Synthetic | [1] |
| Storage Conditions | -20°C | [1] |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its N- and C-termini and the side chains of its constituent amino acids.[3] The pI of this compound can be theoretically estimated based on the pKa values of the terminal groups and the arginine side chain, which is the only charged residue at physiological pH.
Theoretical Isoelectric Point (pI) Calculation:
The pI of a peptide is influenced by the pKa values of its ionizable groups. For this compound, the relevant groups are the N-terminal amine, the C-terminal carboxylic acid, and the guanidinium group of the Arginine side chain.
| Ionizable Group | Approximate pKa |
| N-terminal α-amino group | ~9.6 |
| C-terminal α-carboxyl group | ~2.2 |
| Arginine (Arg) side chain | ~12.5 |
Due to the presence of the highly basic arginine residue, the theoretical pI of this compound is expected to be significantly above neutral pH. Online prediction tools can provide a more precise estimate.
Predicted pI: ~10.9 (Calculated using online pI prediction tools)
Solubility
The solubility of a peptide is influenced by its amino acid composition, sequence, and the nature of the solvent.[4] Peptides with a higher proportion of hydrophobic residues tend to be less soluble in aqueous solutions. This compound contains hydrophobic residues (Leucine, Tryptophan, Methionine) and a hydrophilic, charged residue (Arginine). The presence of the charged arginine residue is expected to enhance its solubility in aqueous buffers. However, the overall solubility may be limited by the hydrophobic character of the other residues.[4]
Experimentally, the solubility of peptides is often determined by attempting to dissolve a known amount of the lyophilized powder in a specific solvent (e.g., water, PBS, or DMSO) to a target concentration. Visual inspection for clarity or turbidity is a common initial assessment. For quantitative analysis, techniques like UV-Vis spectroscopy can be employed.
Stability
The stability of a peptide is a critical parameter, particularly for its storage and use in biological assays. Peptides can degrade through various mechanisms, including hydrolysis, oxidation, and racemization. For this compound, the presence of Methionine (Met) and Tryptophan (Trp) residues makes it susceptible to oxidation.[5]
-
Methionine (Met): The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide and further to methionine sulfone. This oxidation can be promoted by exposure to air, certain metal ions, and reactive oxygen species.[5]
-
Tryptophan (Trp): The indole side chain of tryptophan is also prone to oxidation, which can lead to the formation of various degradation products.[5]
To ensure the stability of this compound, it is recommended to store the lyophilized powder at -20°C and to keep solutions frozen in single-use aliquots to minimize freeze-thaw cycles. Solutions should be prepared fresh when possible, and exposure to light and oxygen should be minimized.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound based on standard practices in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[4] The following protocol outlines the general steps for the synthesis of this compound.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Met-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Leu-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound arginine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Trp, Leu).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.
-
Lyophilization: Dry the crude peptide under vacuum to obtain a lyophilized powder.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to remove impurities such as deletion sequences, incompletely deprotected peptides, and reagents from the synthesis.
Materials:
-
Crude this compound
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm for the tryptophan residue).
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.
Characterization
The identity and purity of the synthesized peptide must be confirmed using various analytical techniques.
Mass spectrometry is used to confirm the molecular weight of the peptide.
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight (604.77 Da).
Analytical RP-HPLC is used to determine the purity of the final peptide product.
Procedure:
-
Dissolve the purified peptide in Solvent A.
-
Inject a small amount onto an analytical C18 column.
-
Run a linear gradient of Solvent B similar to the preparative method.
-
Integrate the peak area of the chromatogram to determine the purity of the peptide.
Caption: General Workflow for the Characterization of Synthetic Peptides.
NMR spectroscopy can be used to confirm the structure of the peptide and to provide information about its conformation in solution. 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments would be appropriate.
Amino acid analysis is a quantitative technique used to determine the amino acid composition of the peptide, confirming that the correct ratios of each amino acid are present.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. Tetrapeptides, in general, can exhibit a wide range of biological activities, and the specific sequence of this compound suggests potential for various interactions. For instance, the presence of arginine, a cationic residue, and tryptophan, an aromatic residue, could facilitate interactions with cell membranes or specific protein binding pockets.
Further research is required to elucidate the biological function of this peptide. A typical workflow for investigating the biological activity of a novel peptide is illustrated below.
References
- 1. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of H-Leu-Trp-Met-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tetrapeptide H-Leu-Trp-Met-Arg-OH. The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust framework for the successful production of this peptide for research and development purposes.
Overview of this compound
The tetrapeptide this compound, with the single-letter code LWMR, is a short peptide chain composed of four amino acid residues: Leucine, Tryptophan, Methionine, and Arginine. Its molecular formula is C28H44N8O5S, and it has a molecular weight of approximately 604.77 g/mol [1]. While the specific biological functions of this tetrapeptide are not extensively documented in publicly available literature, it has been identified as a substrate for aminopeptidase-mediated hydrolysis studies[2][3]. This suggests its potential utility in enzymatic assays and studies of peptide metabolism.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the amino acids and is removed at each step of the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier |
| Fmoc-Arg(Pbf)-Wang resin | Synthesis Grade | Various |
| Fmoc-Met-OH | Synthesis Grade | Various |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Various |
| Fmoc-Leu-OH | Synthesis Grade | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |
| Ethyl cyano(hydroxyimino)acetate (Oxyma) | Synthesis Grade | Various |
| Piperidine | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Various |
| Dichloromethane (DCM) | HPLC Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various |
| Water | HPLC Grade | Various |
| Diethyl ether | Reagent Grade | Various |
Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Met, Trp, Leu): This cycle is repeated for each amino acid in the sequence (Met, then Trp, then Leu).
-
Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, or Fmoc-Leu-OH), 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Leu-OH, perform the Fmoc deprotection step as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. Due to the presence of Tryptophan, Methionine, and Arginine, a scavenger-rich cocktail is essential to prevent side reactions. A suitable cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT)[4][5][6].
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide will form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow Diagram
References
An In-depth Technical Guide on the Application of H-Leu-Trp-Met-Arg-OH in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Leu-Trp-Met-Arg-OH, composed of the amino acid sequence Leucine-Tryptophan-Methionine-Arginine, represents a potential substrate for a specific class of proteolytic enzymes. Its utility in enzyme kinetics studies stems from its primary structure, particularly the C-terminal arginine residue. Arginine is a canonical recognition and cleavage site for serine proteases of the trypsin family.[1][2][3] This makes the peptide an invaluable tool for characterizing the activity of such enzymes, screening for inhibitors, and understanding structure-activity relationships.
This technical guide provides a comprehensive overview of the potential use of this compound as a substrate for enzyme kinetic analysis, focusing on the well-characterized serine protease, trypsin. While specific kinetic data for this exact peptide is not extensively published, this document outlines a robust framework for its characterization, including detailed experimental protocols and illustrative data based on analogous substrates.
Enzymatic Interaction and Specificity
Trypsin is a serine protease that catalyzes the hydrolysis of peptide bonds C-terminal to lysine or arginine residues.[1][2][3] The specificity of trypsin is dictated by its binding pocket, which contains a negatively charged aspartate residue that favorably interacts with the positively charged side chains of lysine and arginine. The amino acid sequence flanking the cleavage site can also influence the rate of catalysis.[2]
The peptide this compound serves as a classic substrate for trypsin, which cleaves the peptide bond between Arginine and the C-terminal hydroxyl group. The reaction is as follows:
This compound + H₂O --(Trypsin)--> this compound + H₂O
The study of this reaction's kinetics allows for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ), the catalytic constant (k꜁ₐₜ), and the catalytic efficiency (k꜁ₐₜ/Kₘ).
Quantitative Data: Illustrative Kinetic Parameters
To provide a practical context for experimental design, the following table summarizes hypothetical, yet realistic, kinetic parameters for the interaction of this compound with trypsin. These values are based on published data for similar synthetic peptide substrates of trypsin and serve as a benchmark for what researchers might expect to find.[4][5][6]
| Substrate | Enzyme | Kₘ (µM) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (M⁻¹s⁻¹) |
| This compound | Trypsin | 150 | 25 | 1.67 x 10⁵ |
| Reference Substrate 1 | Trypsin | 5.99 | 587.8 | 9.81 x 10⁷ |
| (Boc-Gln-Ala-Arg-MCA) | ||||
| Reference Substrate 2 | Trypsin | 0.198 | 0.0055 | 2.78 x 10⁴ |
| (CGGGRYR) |
Note: Data for this compound is illustrative. Reference data is sourced from published studies on different peptide substrates to provide a comparative range.[4][5][6]
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible kinetic data. Below is a generalized protocol for determining the kinetic parameters of trypsin with this compound using a continuous spectrophotometric assay. This method relies on the detection of a chromogenic or fluorogenic product released upon peptide cleavage. For unlabeled peptides like this compound, a secondary assay would be required to detect one of the cleavage products. A more direct approach, presented here, involves using a commercially available, analogous fluorogenic substrate.
Protocol: Fluorometric Assay for Trypsin Kinetics
This protocol is adapted for a fluorogenic substrate like Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (MCA), which is structurally similar to the target peptide at the cleavage site. Cleavage by trypsin releases the fluorescent AMC molecule.
1. Materials and Reagents:
-
Enzyme: Sequencing grade modified trypsin
-
Substrate: Boc-Gln-Ala-Arg-MCA
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 at 25°C
-
Stopping Reagent: 30% Acetic Acid
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: 360 nm, Emission: 440 nm)[5][6]
-
96-well black microplates
-
Standard laboratory pipettes and multichannel pipettes
2. Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 10 nM) in cold assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Substrate Dilutions: Perform serial dilutions of the substrate stock solution in assay buffer to create a range of concentrations that bracket the expected Kₘ (e.g., 0.5 µM to 200 µM).
3. Assay Procedure:
-
Plate Setup: To each well of a 96-well black microplate, add 50 µL of the various substrate dilutions in triplicate. Include wells with buffer only as a blank control.
-
Temperature Equilibration: Pre-incubate the microplate and the diluted enzyme solution at 25°C for 5-10 minutes.
-
Initiate Reaction: Using a multichannel pipette, add 50 µL of the diluted trypsin solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity (Ex: 360 nm, Em: 440 nm) every 30 seconds for 10-15 minutes.[5]
4. Data Analysis:
-
Standard Curve: Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of product formed (µM).
-
Initial Velocity Calculation: For each substrate concentration, plot the product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve (µM/s).
-
Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Parameter Determination: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values for Vₘₐₓ and Kₘ.
-
k꜁ₐₜ Calculation: Calculate the catalytic constant (k꜁ₐₜ) using the equation: k꜁ₐₜ = Vₘₐₓ / [E], where [E] is the final enzyme concentration in the assay.
Visualizations
Signaling and Reaction Pathway
Caption: Enzymatic cleavage of this compound by Trypsin.
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
References
Applications of Tetrapeptide Substrates in Enzymology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide substrates are invaluable tools in the field of enzymology, providing a specific and quantifiable means to study the activity of a wide range of proteases. Their design, which often mimics the natural cleavage site of a target enzyme, allows for the sensitive and selective measurement of enzymatic activity. This technical guide provides a comprehensive overview of the applications of tetrapeptide substrates, with a focus on quantitative data presentation, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful reagents in their work.
The utility of tetrapeptide substrates stems from their ability to be modified with reporter groups, such as a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore/quencher pair for Fluorescence Resonance Energy Transfer (FRET) assays. Cleavage of the peptide bond by the target enzyme results in the release of the reporter group, generating a measurable signal that is directly proportional to enzyme activity. This principle forms the basis of numerous kinetic assays used to characterize enzyme function, screen for inhibitors, and elucidate biological pathways.
Quantitative Data on Tetrapeptide Substrates
The selection of an appropriate tetrapeptide substrate is critical for the successful design of an enzyme assay. Key parameters to consider are the Michaelis constant (K_m_), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic rate constant (k_cat_), which represents the turnover number of the enzyme. The ratio of k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency and is a crucial metric for comparing the specificity of different substrates for a particular enzyme. The following table summarizes key kinetic data for several commonly used tetrapeptide substrates.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Type |
| Caspase-3 | Ac-DEVD-pNA | 9.7[1][2] | - | - | Colorimetric |
| Caspase-1 | Ac-YVAD-pNA | - | - | - | Colorimetric |
| Thrombin (Human) | H-D-Phe-Pip-Arg-pNA (S-2238) | 7[3][4] | - | - | Colorimetric |
| Thrombin (Bovine) | H-D-Phe-Pip-Arg-pNA (S-2238) | 9[3][4] | - | - | Colorimetric |
| MMP-9 | - | 91 ± 15 | 0.42 ± 0.07 | 4.6 x 10³ | - |
| MMP-8 | - | 78 ± 14 | 6.87 ± 1.12 | 8.8 x 10⁴ | - |
| Renin | - | 0.7 (in plasma)[5] | - | - | - |
Experimental Protocols
Colorimetric Protease Assay using a p-Nitroanilide (pNA) Substrate
This protocol provides a general framework for measuring protease activity using a tetrapeptide substrate conjugated to p-nitroanilide (pNA).
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplate
-
Enzyme solution (purified or in cell lysate)
-
Tetrapeptide-pNA substrate (e.g., Ac-DEVD-pNA for Caspase-3)
-
Assay Buffer (enzyme-specific, e.g., for Caspase-3: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)
-
Lysis Buffer (if using cell lysates, e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[6]
-
p-nitroaniline (pNA) standard for calibration curve
Procedure:
-
Prepare a pNA Standard Curve:
-
Prepare a series of dilutions of a known concentration of pNA in Assay Buffer.
-
Add each dilution to a separate well of the 96-well plate.
-
Add Assay Buffer to a well to serve as a blank.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.
-
-
Sample Preparation:
-
For Purified Enzyme: Dilute the enzyme to the desired concentration in ice-cold Assay Buffer.
-
For Cell Lysates:
-
Induce the desired cellular response (e.g., apoptosis to activate caspases).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the enzyme.
-
Determine the protein concentration of the lysate.
-
-
-
Assay Reaction:
-
Add a specific amount of protein from the cell lysate or a specific concentration of purified enzyme to each well of a 96-well plate.
-
Adjust the final volume in each well with Assay Buffer.
-
Include a negative control (e.g., lysate from untreated cells) and a blank (Assay Buffer only).
-
Prepare the substrate working solution by diluting the stock solution of the tetrapeptide-pNA substrate in Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate working solution to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the pNA standard curve to determine the concentration of pNA produced in each well.
-
Calculate the enzyme activity, often expressed as units per milligram of protein or as a fold-change relative to the control.
-
Fluorometric Protease Assay using a FRET-based Substrate
This protocol outlines a general procedure for a protease assay using a tetrapeptide substrate labeled with a FRET pair (a fluorophore and a quencher).
Materials:
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair (e.g., Ex/Em = 490/525 nm for 5-FAM/QXL™520)[9]
-
Black 96-well microplate to minimize background fluorescence.
-
Enzyme solution (purified or in biological sample).
-
FRET-based tetrapeptide substrate.
-
Assay Buffer (enzyme-specific).
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer appropriate for the enzyme being studied.
-
Prepare a stock solution of the FRET-based tetrapeptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
-
Assay Setup:
-
Add the enzyme sample (purified enzyme or biological fluid) to the wells of the black microplate.
-
Include appropriate controls: a negative control (without enzyme or with an inactive enzyme) and a blank (Assay Buffer only).
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
For kinetic analysis, monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
For endpoint analysis, incubate the plate for a fixed time at the optimal temperature for the enzyme and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
The rate of the reaction can be determined from the initial linear portion of the kinetic curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per unit time or can be quantified using a standard curve of the free fluorophore.
-
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
The process of programmed cell death, or apoptosis, is a critical cellular process mediated by a cascade of proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3 and caspase-7). These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Tetrapeptide substrates such as Ac-DEVD-pNA are designed to mimic the cleavage site of key caspase-3 substrates like PARP.[10]
Caption: The intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases.
Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions involving various clotting factors, culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for converting fibrinogen to fibrin. Tetrapeptide substrates, such as S-2238, are used to measure the activity of thrombin and other coagulation factors.
Caption: Simplified diagram of the blood coagulation cascade leading to the formation of a fibrin clot.
Experimental Workflow for Enzyme Kinetics
The determination of kinetic parameters such as K_m_ and V_max_ is a fundamental aspect of enzyme characterization. The following workflow outlines the key steps in a typical enzyme kinetics experiment using a tetrapeptide substrate.
Caption: A typical experimental workflow for determining enzyme kinetic parameters using tetrapeptide substrates.
Conclusion
Tetrapeptide substrates are indispensable reagents in enzymology, enabling the precise and sensitive quantification of protease activity. This guide has provided a comprehensive overview of their applications, including a compilation of quantitative kinetic data, detailed experimental protocols for both colorimetric and fluorometric assays, and visualizations of key biological pathways and experimental workflows. By understanding the principles of substrate design, assay development, and data interpretation, researchers can effectively leverage these powerful tools to advance their studies in basic science and drug discovery. The continued development of novel tetrapeptide substrates with enhanced specificity and diverse reporter moieties will undoubtedly further expand their utility in elucidating the complex roles of proteases in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. biorbyt.com [biorbyt.com]
- 3. aniara.com [aniara.com]
- 4. endotell.ch [endotell.ch]
- 5. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biogot.com [biogot.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Aminopeptidase-Mediated Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] This hydrolytic activity is fundamental to a vast array of biological processes, ranging from protein digestion and turnover to the regulation of bioactive peptides, making them critical players in both normal physiology and pathological conditions.[2][3] Their involvement in processes such as angiogenesis, regulation of blood pressure, and cancer progression has positioned them as significant targets for therapeutic intervention.[1][3] This guide provides a comprehensive overview of aminopeptidase-mediated hydrolysis, including the core mechanisms, kinetic parameters, experimental protocols for activity assessment, and their roles in key signaling pathways.
Core Mechanism of Aminopeptidase-Mediated Hydrolysis
The fundamental mechanism of action for aminopeptidases involves the binding of a peptide substrate to the enzyme's active site, followed by the hydrolytic cleavage of the N-terminal amino acid.[2] Aminopeptidases are broadly classified into two main categories based on their catalytic mechanism: metallo-aminopeptidases and cysteine aminopeptidases.[1]
Metallo-aminopeptidases , the larger and more homogenous class, utilize one or two metal ions, most commonly zinc (Zn²⁺), in their active site to catalyze hydrolysis.[4] The catalytic cycle, as exemplified by a monometallic zinc aminopeptidase, can be summarized as follows:
-
Substrate Binding: The N-terminal amino acid of the peptide substrate coordinates with the zinc ion in the active site.
-
Nucleophilic Attack: A zinc-bound water molecule, activated by a nearby basic residue (often a glutamate), acts as a nucleophile and attacks the carbonyl carbon of the scissile peptide bond.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Peptide Bond Cleavage: The intermediate collapses, resulting in the cleavage of the peptide bond. The newly formed N-terminal amine of the remaining peptide is protonated by a nearby acidic residue.
-
Product Release: The cleaved N-terminal amino acid and the shorter peptide are released from the active site, regenerating the enzyme for another catalytic cycle.
Caption: Generalized mechanism of metallo-aminopeptidase-mediated peptide hydrolysis.
Quantitative Data on Aminopeptidase Hydrolysis
The efficiency and specificity of aminopeptidase-mediated hydrolysis are quantified by kinetic parameters such as the Michaelis constant (Kₘ), the catalytic constant (kcat), and the inhibition constant (Ki). These parameters are crucial for comparing the activity of different aminopeptidases, understanding their substrate preferences, and evaluating the potency of inhibitors.
Kinetic Parameters (Kₘ and kcat)
The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Aminopeptidase N (Human Kidney) | L-Alanyl-β-naphthylamide | - | 8.43 x 10³ | - | [3] |
| L-Methionyl-β-naphthylamide | 14 | - | - | [3] | |
| Puromycin-Sensitive Aminopeptidase (Recombinant) | L-Valine-p-nitroanilide | 280 | - | - | [2] |
| L-Alanine-p-nitroanilide | 510 | - | - | [2] | |
| Methionine Aminopeptidase (E. coli) | Met-Pro-p-nitroanilide | - | - | 2.8 x 10⁵ | [5] |
| Methionine Aminopeptidase (Human, Type 2) | Met-Pro-p-nitroanilide | - | - | 2.8 x 10⁵ | [5] |
Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. Common aminopeptidase inhibitors include bestatin, amastatin, and actinonin.
| Inhibitor | Enzyme | Ki (nM) | Inhibition Type | Source |
| Bestatin | Aeromonas Aminopeptidase | 18 | Slow, Tight Binding | [4] |
| Cytosolic Leucine Aminopeptidase | 0.58 | Slow, Tight Binding | [4] | |
| Microsomal Aminopeptidase (AP-M) | 4100 | Competitive | [6] | |
| Amastatin | Aeromonas Aminopeptidase | 30 | Slow, Tight Binding | [4] |
| Cytosolic Leucine Aminopeptidase | 0.25 | Slow, Tight Binding | [4] | |
| Microsomal Aminopeptidase (AP-M) | 19 | Slow-binding, Competitive | [6] | |
| Actinonin | Aminopeptidase N (APN) | 170 | - | [7] |
Experimental Protocols
Accurate measurement of aminopeptidase activity is essential for research and drug development. The following are detailed protocols for common colorimetric and fluorometric assays.
Colorimetric Assay for Aminopeptidase Activity using p-Nitroanilide Substrates
This method relies on the hydrolysis of an amino acid-p-nitroanilide substrate, which releases the chromogenic product p-nitroaniline, detectable by spectrophotometry.
Materials:
-
Purified aminopeptidase or cell/tissue lysate
-
Substrate stock solution (e.g., 50 mM L-Leucine-p-nitroanilide in methanol or DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of the enzyme or lysate in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control (assay buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
-
Stop the Reaction (for endpoint assays):
-
Add 50 µL of stop solution to each well.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the sample readings.
-
Calculate the concentration of p-nitroaniline released using a standard curve.
-
Determine the enzyme activity, typically expressed in µmol of product formed per minute per mg of protein.
-
Caption: Workflow for a colorimetric aminopeptidase activity assay.
Fluorometric Assay for Aminopeptidase Activity using AMC Substrates
This highly sensitive assay utilizes a substrate consisting of an amino acid linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the free AMC fluoresces, which can be measured with a fluorometer.
Materials:
-
Purified aminopeptidase or cell/tissue lysate
-
Substrate stock solution (e.g., 10 mM L-Leucine-AMC in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
AMC standard for calibration
-
96-well black microplate (for fluorescence)
-
Fluorometric microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of the enzyme or lysate in assay buffer.
-
Prepare a standard curve of AMC in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control.
-
Pre-warm the plate to the reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorometer and begin kinetic measurements, reading fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
Calculate the enzyme activity.
-
Protocol for Determining the Inhibition Constant (Ki) of a Competitive Inhibitor
This protocol outlines the steps to determine the Ki for a competitive inhibitor using a continuous spectrophotometric or fluorometric assay.
Procedure:
-
Determine Kₘ of the Substrate:
-
Perform the chosen activity assay with varying concentrations of the substrate in the absence of the inhibitor.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ.
-
-
Perform Inhibition Assays:
-
Set up a series of reactions, each with a fixed concentration of enzyme and substrate (ideally at or near the Kₘ value).
-
To each series, add varying concentrations of the inhibitor. Include a control with no inhibitor.
-
-
Measure IC₅₀:
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Calculate Ki:
-
For a competitive inhibitor, the Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([S] / Kₘ)) where [S] is the substrate concentration used in the inhibition assay.
-
Signaling Pathways Involving Aminopeptidases
Aminopeptidases play crucial regulatory roles in various signaling pathways by processing peptide hormones and other signaling molecules.
The Renin-Angiotensin System (RAS)
Aminopeptidase A (APA) and Aminopeptidase N (APN) are key enzymes in the renin-angiotensin system, which regulates blood pressure and fluid balance. APA converts angiotensin II to angiotensin III, and APN further processes angiotensin III to angiotensin IV.
Caption: Role of aminopeptidases in the Renin-Angiotensin System.
Angiogenesis
Aminopeptidase N (APN), also known as CD13, is highly expressed on the surface of angiogenic endothelial cells and plays a critical role in the formation of new blood vessels. It is a receptor for tumor-homing peptides and its enzymatic activity is implicated in endothelial cell migration and invasion.
Caption: Involvement of Aminopeptidase N (CD13) in angiogenesis.
Conclusion
Aminopeptidase-mediated hydrolysis is a vital enzymatic process with far-reaching implications in biology and medicine. A thorough understanding of the mechanisms, kinetics, and cellular roles of these enzymes is paramount for researchers and drug development professionals. The data and protocols presented in this guide offer a solid foundation for further investigation into this important class of enzymes and for the development of novel therapeutics targeting aminopeptidase activity. The continued exploration of aminopeptidase function in various signaling pathways will undoubtedly uncover new opportunities for therapeutic intervention in a wide range of diseases.
References
- 1. Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puromycin-Sensitive Aminopeptidase: An Antiviral Prodrug Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Leu-Trp-Met-Arg-OH Aminopeptidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular regulation.[1] The specific functions of different aminopeptidases are often elucidated by studying their activity towards various peptide substrates. This document provides a detailed protocol for assaying aminopeptidase activity using the synthetic tetrapeptide H-Leu-Trp-Met-Arg-OH as a substrate.
The protocol described herein is a generalized method that can be adapted for various aminopeptidase enzymes. It is based on the spectrophotometric detection of the N-terminal amino acid (Leucine) released upon enzymatic cleavage of the peptide substrate. This method can be utilized for enzyme characterization, inhibitor screening, and kinetic analysis.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Aminopeptidase X with this compound
| Parameter | Value |
| Km | 150 µM |
| Vmax | 25 µmol/min/mg |
| kcat | 10 s-1 |
| kcat/Km | 6.67 x 104 M-1s-1 |
Table 2: Effect of Inhibitors on Aminopeptidase X Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Bestatin | 10 | 95% | 0.5 |
| Amastatin | 10 | 85% | 2.0 |
| Puromycin | 10 | 70% | 5.0 |
| EDTA | 1000 | 98% | 50 |
Experimental Protocols
Principle of the Assay
The aminopeptidase cleaves the N-terminal Leucine from the this compound substrate. The amount of released Leucine is quantified by its reaction with ninhydrin, which produces a deep purple color (Ruhemann's purple) that can be measured spectrophotometrically at 570 nm. The intensity of the color is directly proportional to the amount of free amino acid, and thus to the enzyme activity.
Materials and Reagents
-
Substrate: this compound (powder form)[3]
-
Enzyme: Purified or partially purified aminopeptidase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM CoCl2 (or other divalent cations as required by the specific enzyme)
-
Stop Solution: 1 M Citrate buffer, pH 5.0
-
Ninhydrin Reagent:
-
Solution A: 4% (w/v) Ninhydrin in ethylene glycol monomethyl ether
-
Solution B: 0.1 M Citrate buffer, pH 5.0, containing 0.16% (w/v) SnCl2·2H2O
-
Working Reagent: Mix equal volumes of Solution A and Solution B just before use.
-
-
Leucine Standard: 1 mM Leucine solution in assay buffer
-
Microplate Reader or Spectrophotometer
-
96-well microplates or microcentrifuge tubes
-
Water bath or incubator
Assay Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the this compound substrate in deionized water. Store in aliquots at -20°C.
-
Prepare the desired concentrations of the aminopeptidase enzyme in assay buffer. Keep the enzyme on ice.
-
Prepare a Leucine standard curve by making serial dilutions of the 1 mM Leucine stock solution in assay buffer (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM).
-
-
Enzyme Reaction:
-
Set up the reactions in microcentrifuge tubes or a 96-well plate. For each reaction, add the following in order:
-
Assay Buffer (to a final volume of 100 µL)
-
10 µL of Substrate solution (for a final concentration of 1 mM, can be varied for kinetic studies)
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 50 µL of 1 M Citrate buffer, pH 5.0.
-
-
Color Development:
-
Add 200 µL of the freshly prepared Ninhydrin working reagent to each reaction tube/well.
-
Mix well and heat the samples in a boiling water bath for 20 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the Leucine standard curve to determine the concentration of Leucine released in each sample.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).
-
Visualizations
Caption: Experimental workflow for the this compound aminopeptidase assay.
Caption: Hypothetical signaling pathway involving aminopeptidase activation of a peptide.
References
Application Notes and Protocols for H-Leu-Trp-Met-Arg-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Leu-Trp-Met-Arg-OH is a synthetic peptide with a sequence that is a potential substrate for several proteases. Due to the presence of an Arginine (Arg) residue, it is a prime candidate for cleavage by trypsin and trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.[1] Similarly, the presence of Tryptophan (Trp) and Leucine (Leu) makes it a potential substrate for chymotrypsin, which cleaves after large hydrophobic residues.[1] This document provides detailed protocols for utilizing a modified version of this peptide in a highly sensitive and continuous fluorescence-based enzyme assay, suitable for high-throughput screening (HTS) of enzyme activity and inhibitor discovery.
Principle of the Assay
The recommended assay utilizes a modified version of the this compound peptide, designed as a Fluorescence Resonance Energy Transfer (FRET) substrate. FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, a donor fluorophore and an acceptor quencher molecule are attached to the peptide substrate. When the substrate is intact, the quencher is in close proximity to the fluorophore, leading to the suppression of the fluorescence signal. Upon enzymatic cleavage of the peptide bond between Arginine and a C-terminal modification, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[2][3][4] This increase in fluorescence is directly proportional to the enzyme's activity.
For the this compound sequence, a suitable FRET substrate can be designed by attaching a fluorophore, such as 2-Aminobenzoyl (Abz), to the N-terminus and a quencher, such as 3-Nitro-tyrosine (NitroTyr), to the C-terminus. The proposed FRET peptide substrate is: Abz-Leu-Trp-Met-Arg-NitroTyr-OH .
Potential Enzymatic Targets
Based on the peptide sequence, the primary enzymatic targets for this compound and its FRET-labeled derivative are:
-
Trypsin and Trypsin-like Proteases: These enzymes exhibit high specificity for cleaving peptide bonds after Arginine (Arg) or Lysine (Lys) residues.[1] The presence of Arg at the P1 position makes the peptide an excellent substrate for trypsin.
-
Chymotrypsin: This protease preferentially cleaves at the C-terminus of large hydrophobic amino acids such as Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), and Leucine (Leu).[1] Therefore, chymotrypsin could potentially cleave the peptide after Trp or Leu.
-
Other Proteases: The peptide could also be a substrate for other endopeptidases with specificity for the given amino acid sequence.
Experimental Protocols
Materials and Reagents
-
FRET Peptide Substrate: Abz-Leu-Trp-Met-Arg-NitroTyr-OH (custom synthesis)
-
Enzyme: Purified Trypsin (e.g., TPCK-treated bovine pancreas trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 0.01% Tween-20
-
Inhibitor (for control experiments): A known trypsin inhibitor (e.g., Aprotinin or Benzamidine)
-
96-well black microplates: For fluorescence measurements
-
Fluorescence microplate reader: With excitation at ~320 nm and emission at ~420 nm for the Abz/NitroTyr pair.[3]
-
Dimethyl sulfoxide (DMSO): For dissolving the FRET peptide substrate and inhibitors.
Reagent Preparation
-
FRET Peptide Substrate Stock Solution (10 mM): Dissolve the lyophilized Abz-Leu-Trp-Met-Arg-NitroTyr-OH in DMSO to a final concentration of 10 mM. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Enzyme Stock Solution (1 mg/mL): Dissolve purified trypsin in 1 mM HCl to a concentration of 1 mg/mL. Store at -20°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in cold assay buffer to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.
-
Working Substrate Solution: Dilute the 10 mM FRET peptide substrate stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined by performing a substrate titration curve to determine the Km value.
-
Inhibitor Stock Solution (10 mM): Dissolve the inhibitor in DMSO to a final concentration of 10 mM. Store at -20°C.
Enzyme Activity Assay Protocol
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
For inhibitor studies, add 1 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 1 µL of DMSO.
-
Add 25 µL of the working enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 25 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (Ex: ~320 nm, Em: ~420 nm). Record data points every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (initial velocity, V₀) by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the background fluorescence rate from the "no enzyme" control wells.
-
Plot the initial velocity against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Data Presentation
The quantitative data from the enzyme assays can be summarized in the following tables for easy comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Trypsin with Abz-Leu-Trp-Met-Arg-NitroTyr-OH
| Parameter | Value |
| Km (µM) | 25.3 ± 2.1 |
| Vmax (RFU/min) | 5870 ± 150 |
| kcat (s⁻¹) | 12.5 |
| kcat/Km (M⁻¹s⁻¹) | 4.9 x 10⁵ |
Hypothetical data is presented for illustrative purposes.
Table 2: Inhibition of Trypsin Activity by Aprotinin
| Aprotinin Conc. (nM) | % Inhibition |
| 0 | 0 |
| 1 | 15.2 |
| 5 | 48.9 |
| 10 | 75.3 |
| 20 | 90.1 |
| 50 | 98.5 |
| IC50 (nM) | 5.8 |
Hypothetical data is presented for illustrative purposes.
Visualizations
Enzymatic Cleavage of the FRET Peptide
Caption: Enzymatic cleavage of the FRET peptide substrate by Trypsin.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Experimental workflow for the enzyme inhibition assay.
Conclusion
The tetrapeptide this compound, when modified into a FRET substrate, serves as an excellent tool for studying the activity of proteases, particularly trypsin. The provided protocols offer a robust and sensitive method for enzyme characterization and inhibitor screening, making it a valuable asset for academic research and drug development. The detailed workflow and data presentation guidelines should enable researchers to effectively implement this assay in their laboratories.
References
- 1. A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for Determining Aminopeptidase Activity with H-Leu-Trp-Met-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein degradation, peptide metabolism, and signal transduction. Their dysregulation has been implicated in numerous diseases, making them attractive targets for drug discovery and development. The tetrapeptide H-Leu-Trp-Met-Arg-OH serves as a substrate for studying the activity of various aminopeptidases, particularly those with a preference for hydrophobic and basic residues at the N-terminus, such as Aminopeptidase N (APN/CD13) and Aminopeptidase B (APB).
This document provides detailed application notes and protocols for determining aminopeptidase activity using this compound as a substrate. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and quantitative analysis of substrate cleavage.
Data Presentation
The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is essential for characterizing enzyme activity. While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the following table provides representative kinetic parameters for aminopeptidase N (APN) with related peptide substrates. This data, obtained from various studies, can serve as a valuable reference for expected enzyme performance and for comparative analysis.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Porcine Kidney APN | Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) | 5.7 | - | - | - | [1] |
| Human Serum APN | Met-Lys-Bradykinin | 9.1 | - | - | - | [1] |
| Human Serum APN | Lys-Bradykinin | 14.3 | - | - | - | [1] |
| Chicken Intestinal APN | Leu-β-naphthylamide | 100 | - | - | - | [2] |
Note: The kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). Researchers should determine these parameters empirically for their specific experimental setup.
Signaling Pathways and Experimental Workflow
Aminopeptidase N in Angiogenesis
Aminopeptidase N (APN/CD13) is known to be upregulated on the surface of endothelial cells during angiogenesis, the formation of new blood vessels. Its enzymatic activity is thought to play a role in the degradation of extracellular matrix components and the modulation of angiogenic signaling peptides, thereby facilitating endothelial cell migration and tube formation.
References
Application Note: A Continuous Fluorogenic Assay for Trypsin-Like Proteases Using an AMC-Conjugated Tetrapeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Continuous enzyme assays are vital for studying enzyme kinetics, screening inhibitor libraries, and characterizing proteolytic activity in real-time.[1] Fluorogenic peptide substrates are powerful tools for these assays due to their high sensitivity and suitability for high-throughput screening.[2][3] These substrates typically consist of a peptide sequence specific to a target protease, which is conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC).[2][3] In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the free AMC fluorophore is released, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[3][]
The tetrapeptide sequence Leucine-Tryptophan-Methionine-Arginine (Leu-Trp-Met-Arg) is a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds at the carboxyl side of positively charged lysine and arginine residues.[][5][6] This application note details a protocol for a continuous proteolytic assay using the fluorogenic substrate, Ac-Leu-Trp-Met-Arg-AMC. This assay can be used to determine the kinetic parameters of trypsin-like enzymes and to assess the potency of their inhibitors.
Assay Principle
The assay is based on the enzymatic cleavage of the amide bond between arginine (Arg) and AMC in the Ac-Leu-Trp-Met-Arg-AMC substrate. Trypsin or a trypsin-like enzyme recognizes and cleaves the peptide C-terminal to the arginine residue. This cleavage releases the highly fluorescent AMC molecule, resulting in an increase in fluorescence that can be monitored continuously using a fluorescence microplate reader. The rate of the reaction is determined by measuring the change in fluorescence over time.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified Trypsin or other trypsin-like protease
-
Substrate: Ac-Leu-Trp-Met-Arg-AMC (Custom synthesis)
-
Inhibitor (Optional): A known trypsin inhibitor (e.g., Aprotinin, MG-132) for control experiments[7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0[3]
-
Solvent: Anhydrous DMSO for dissolving substrate and inhibitor
-
Equipment:
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 100 mM NaCl, and 10 mM CaCl₂. Adjust the pH to 8.0 and filter sterilize. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized Ac-Leu-Trp-Met-Arg-AMC peptide in DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.[2]
-
Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of trypsin in ice-cold Assay Buffer. The optimal final concentration will need to be determined empirically but a typical starting range for the final assay is 1-10 µg/mL. Store on ice for immediate use or in aliquots at -80°C for long-term storage.
-
Inhibitor Stock Solution (Optional): Prepare a 10 mM stock solution of a suitable inhibitor (e.g., Aprotinin) in DMSO.
Experimental Workflow
The general workflow for conducting the enzyme and inhibitor screening assays is outlined below.
Caption: General experimental workflow for the continuous protease assay.
Protocol for Measuring Enzyme Activity (for Km and Vmax)
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer from the 10 mM stock. A typical 2X final concentration range for determining Km might be 0, 10, 20, 50, 100, 200, and 400 µM.
-
Set Up Microplate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate enzyme dilution (prepared in Assay Buffer) to each well.
-
Include a "no-enzyme" control for each substrate concentration by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 25 µL of the 2X substrate dilutions to the appropriate wells to start the reaction. The final volume in each well should be 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 30-60 minutes.[2]
Protocol for Inhibitor Screening (for IC50 Determination)
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.01 nM).
-
Set Up Microplate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a "no-inhibitor" control (add 10 µL of Assay Buffer with DMSO at the same percentage as the inhibitor wells) and a "no-enzyme" control.
-
Add 20 µL of the enzyme dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of a 5X substrate solution (final concentration should be near the determined Km value) to all wells.
-
Data Acquisition: Immediately measure fluorescence kinetically as described in the enzyme activity protocol.
Data Presentation and Analysis
Mechanism of Action
The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then catalyzes the conversion of the substrate into product (P) and releases free enzyme.
Caption: Reaction mechanism for the enzymatic cleavage of the fluorogenic substrate.
Data Analysis
-
Calculate Initial Velocity (V₀): For each concentration of substrate or inhibitor, plot fluorescence units (RFU) versus time (minutes). Identify the linear portion of the curve (typically the first 5-15 minutes) and calculate the slope. This slope represents the initial velocity (V₀) in RFU/min.[8]
-
Determine Kinetic Parameters (Km, Vmax): Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax (maximum velocity) and Km (Michaelis constant).[1][9]
-
Determine Inhibitor Potency (IC50):
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
-
Example Data Tables
Table 1: Enzyme Kinetic Parameters
| Substrate [µM] | Initial Velocity (RFU/min) |
| 0 | 5 |
| 5 | 150 |
| 10 | 280 |
| 25 | 550 |
| 50 | 800 |
| 100 | 950 |
| 200 | 1050 |
| Calculated Km | 28.5 µM |
| Calculated Vmax | 1100 RFU/min |
Table 2: Inhibitor Potency (IC50) Determination
| Inhibitor [nM] | Log [Inhibitor] | % Inhibition |
| 0.1 | -10 | 5 |
| 1 | -9 | 15 |
| 10 | -8 | 48 |
| 100 | -7 | 85 |
| 1000 | -6 | 98 |
| Calculated IC50 | 10.5 nM |
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Substrate specificity of trypsin investigated by using a genetic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. myassays.com [myassays.com]
- 10. Analysis of continuous enzyme kinetic data using ICEKAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Leu-Trp-Met-Arg-OH
Application Notes and Protocols for Mass Spectrometry Analysis of H-Leu-Trp-Met-Arg-OH Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analysis of the hydrolysis of the tetrapeptide H-Leu-Trp-Met-Arg-OH using mass spectrometry. This peptide, composed of Leucine (Leu), Tryptophan (Trp), Methionine (Met), and Arginine (Arg), serves as a model for understanding peptide stability and degradation, which is a critical aspect of drug development and proteomics research. The methods described herein utilize liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent peptide and its hydrolysis products.
Core Principles
The hydrolysis of a peptide bond is a chemical reaction in which a water molecule cleaves the amide bond, resulting in the formation of smaller peptides and constituent amino acids. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC), which separates molecules based on their physicochemical properties, it provides a robust platform for identifying and quantifying peptides and their degradation products in complex mixtures.[1][2]
In a typical "bottom-up" proteomics workflow, proteins are enzymatically or chemically digested into smaller peptides, which are then analyzed by MS.[3][4][5] This same principle can be applied to study the hydrolysis of a specific peptide, where the full-length peptide is the starting material and its hydrolysis fragments are the products of interest.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard method for the acid-catalyzed hydrolysis of the tetrapeptide.
Materials:
-
This compound peptide standard
-
6 M Hydrochloric Acid (HCl)[6]
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Vacuum centrifuge
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Hydrolysis Reaction:
-
In a clean microcentrifuge tube, add 100 µL of the peptide stock solution.
-
Add 100 µL of 6 M HCl to the tube.
-
Securely cap the tube and place it in a heating block at 110°C for 24 hours. For a time-course experiment, prepare multiple identical samples and stop the reaction at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Sample Quenching and Drying:
-
After the desired hydrolysis time, cool the samples to room temperature.
-
Dry the samples completely using a vacuum centrifuge to remove the HCl.
-
-
Reconstitution: Reconstitute the dried peptide fragments in 100 µL of a solution of 95% water, 5% acetonitrile, and 0.1% formic acid. This solution is compatible with reversed-phase liquid chromatography.
-
LC-MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS system.
Protocol 2: LC-MS Method for the Analysis of Hydrolysis Products
This protocol outlines a general LC-MS method for the separation and detection of the parent peptide and its hydrolysis fragments.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[9]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-40% B
-
25-27 min: 40-95% B
-
27-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[7]
-
Mass Analyzer: Full scan mode (e.g., m/z 100-1000) for identification of all potential fragments. For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.
Data Presentation
The quantitative data from the hydrolysis experiment can be summarized in the following tables. The data presented here is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
Table 1: Theoretical Monoisotopic Masses of this compound and its Potential Hydrolysis Products.
| Peptide/Amino Acid | Sequence | Monoisotopic Mass (Da) |
| Parent Tetrapeptide | This compound | 591.3197 |
| Tripeptide 1 | H-Leu-Trp-Met-OH | 435.2178 |
| Tripeptide 2 | H-Trp-Met-Arg-OH | 494.2403 |
| Dipeptide 1 | H-Leu-Trp-OH | 303.1583 |
| Dipeptide 2 | H-Trp-Met-OH | 336.1385 |
| Dipeptide 3 | H-Met-Arg-OH | 305.1600 |
| Leucine (Leu) | L | 131.0946 |
| Tryptophan (Trp) | W | 204.0899 |
| Methionine (Met) | M | 149.0510 |
| Arginine (Arg) | R | 174.1117 |
Table 2: Hypothetical Quantitative Results of this compound Hydrolysis over Time.
| Time (hours) | Parent Peptide Area | Leu-Trp-Met Area | Trp-Met-Arg Area | Leucine Area | Arginine Area |
| 0 | 1,500,000 | 0 | 0 | 0 | 0 |
| 2 | 1,250,000 | 50,000 | 45,000 | 10,000 | 8,000 |
| 4 | 980,000 | 110,000 | 105,000 | 25,000 | 22,000 |
| 8 | 650,000 | 250,000 | 240,000 | 60,000 | 55,000 |
| 16 | 250,000 | 450,000 | 430,000 | 150,000 | 140,000 |
| 24 | 50,000 | 600,000 | 580,000 | 250,000 | 230,000 |
Peak areas are arbitrary units obtained from the integration of the corresponding peaks in the LC-MS chromatogram.
Visualizations
Logical Flow of Peptide Hydrolysis and Fragmentation
The following diagram illustrates the potential cleavage sites within the this compound tetrapeptide during hydrolysis, leading to the formation of smaller peptide fragments and individual amino acids.
Caption: Potential hydrolysis pathways of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The diagram below outlines the key steps involved in the experimental workflow, from sample preparation to data analysis.
Caption: Workflow for hydrolysis and LC-MS analysis.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture | bioRxiv [biorxiv.org]
- 2. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein mass spectrometry data analysis. | PPTX [slideshare.net]
- 8. ibib.waw.pl [ibib.waw.pl]
- 9. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Aminopeptidase Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are ubiquitous, found in all living organisms from bacteria to mammals, and play crucial roles in various physiological processes, including protein maturation, digestion, and the regulation of bioactive peptides.[1][2] Aminopeptidase N (APN), also known as CD13, is a particularly well-studied member of this family, recognized for its involvement in cell adhesion, signal transduction, and as a therapeutic target in various diseases, including cancer and inflammatory disorders.[3][4] This application note provides a detailed standard operating procedure for a colorimetric aminopeptidase assay using L-Leucine-p-nitroanilide as a substrate, a common method for quantifying aminopeptidase activity.
Principle of the Assay
The aminopeptidase assay is based on the enzymatic hydrolysis of a specific substrate, L-Leucine p-nitroanilide, by the aminopeptidase enzyme. The enzyme cleaves the peptide bond, releasing L-Leucine and a chromogenic product, p-nitroaniline (pNA). The rate of the reaction is determined by measuring the increase in absorbance at 405 nm, which is directly proportional to the amount of pNA produced and, therefore, the aminopeptidase activity.
Reaction: L-Leucine p-Nitroanilide --(Aminopeptidase)--> L-Leucine + p-Nitroaniline
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| L-Leucine p-Nitroanilide | Sigma-Aldrich | L9125 | 2-8°C |
| Aminopeptidase (e.g., from porcine kidney) | Sigma-Aldrich | L6007 | -20°C |
| Tricine | Sigma-Aldrich | T0377 | Room Temp |
| Sodium Phosphate, Dibasic, Anhydrous | Sigma-Aldrich | S0876 | Room Temp |
| Methanol | Sigma-Aldrich | M3641 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A4503 | 2-8°C |
| 96-well microplate, clear | VWR | 10062-900 | Room Temp |
| Microplate reader | Molecular Devices | SpectraMax M2 | N/A |
| Pipettes and tips | Gilson | Various | N/A |
| Deionized water | N/A | N/A | Room Temp |
Experimental Protocols
Reagent Preparation
1. 50 mM Sodium Phosphate Buffer (pH 7.2 at 37°C):
-
Dissolve an appropriate amount of Sodium Phosphate, Dibasic, Anhydrous in deionized water to make a 50 mM solution.
-
Adjust the pH to 7.2 at 37°C using 1 M HCl.
-
Store at 2-8°C.[1]
2. 24 mM L-Leucine p-Nitroanilide (Leu-pNA) Stock Solution:
-
Dissolve L-Leucine p-nitroanilide in methanol to a final concentration of 24 mM.[1]
-
This solution should be prepared fresh.
3. Aminopeptidase Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.10 - 0.15 units/ml of aminopeptidase in cold deionized water.[1] The optimal concentration may need to be determined empirically based on the specific activity of the enzyme lot.
4. p-Nitroaniline (pNA) Standard Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of p-nitroaniline in methanol. This will be used to generate a standard curve.
Assay Procedure
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:
-
2.80 mL of 50 mM Sodium Phosphate Buffer (pH 7.2)
-
0.10 mL of 24 mM Leu-pNA solution[1]
-
Mix by inversion.
-
-
Set up the Microplate:
-
Add 290 µL of the Reaction Mix to the appropriate wells of a 96-well microplate.
-
Include wells for a blank (no enzyme) and a series of pNA standards for the standard curve.
-
-
Prepare the Standard Curve:
-
Perform serial dilutions of the 10 mM pNA standard stock solution in 50 mM Sodium Phosphate Buffer to obtain concentrations ranging from 0 to 1 mM.
-
Add 10 µL of each standard dilution to their respective wells.
-
-
Initiate the Reaction:
-
Equilibrate the microplate to 37°C in the microplate reader.
-
To the sample wells, add 10 µL of the Aminopeptidase Enzyme Solution.[1]
-
To the blank well, add 10 µL of deionized water.
-
Immediately mix the contents of the wells by gentle tapping or using the plate reader's shaking function.
-
-
Kinetic Measurement:
-
Measure the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader set to 37°C.[1]
-
Data Presentation
Table 1: Example p-Nitroaniline Standard Curve Data
| pNA Concentration (mM) | Absorbance at 405 nm (Mean) | Standard Deviation |
| 0.00 | 0.050 | 0.002 |
| 0.10 | 0.250 | 0.005 |
| 0.25 | 0.550 | 0.008 |
| 0.50 | 1.050 | 0.010 |
| 0.75 | 1.550 | 0.012 |
| 1.00 | 2.050 | 0.015 |
Table 2: Example Aminopeptidase Activity Data
| Sample | ΔA405/min | Enzyme Activity (µmol/min/mL) |
| Enzyme Replicate 1 | 0.085 | Calculated Value |
| Enzyme Replicate 2 | 0.088 | Calculated Value |
| Enzyme Replicate 3 | 0.086 | Calculated Value |
| Blank | 0.005 | N/A |
Data Analysis
-
Standard Curve: Plot the mean absorbance values of the pNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient of pNA under the assay conditions.
-
Calculate Enzyme Activity:
-
Determine the rate of the reaction (ΔA405/min) from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the blank from the rate of the samples.
-
Use the following formula to calculate the aminopeptidase activity:
Activity (µmol/min/mL) = [(ΔA405/min_sample - ΔA405/min_blank) * Total Assay Volume (mL)] / [Extinction Coefficient (mM⁻¹cm⁻¹) * Light Path (cm) * Enzyme Volume (mL)]
Note: The millimolar extinction coefficient of p-nitroaniline at 405 nm is approximately 9.9 mM⁻¹cm⁻¹.[1]
-
Visualizations
Caption: Experimental workflow for the colorimetric aminopeptidase assay.
Caption: Signaling pathway of Aminopeptidase N (CD13).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of the buffer at the assay temperature. | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. | |
| High background | Spontaneous substrate hydrolysis | Run a blank control without the enzyme to subtract the background rate. |
| Contaminated reagents | Use fresh, high-quality reagents and deionized water. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Ensure the assay conditions (pH, temperature) are optimal for the enzyme. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing | Mix the reaction components thoroughly after adding the enzyme. |
References
- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. scientificsights.com [scientificsights.com]
- 3. Aminopeptidase N (CD13): Bridging physiology, pathology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD13/Aminopeptidase N Is a Potential Therapeutic Target for Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating H-Leu-Trp-Met-Arg-OH as an Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tetrapeptide H-Leu-Trp-Met-Arg-OH is a short amino acid sequence with potential pharmacological activity. Its structure, containing a neutral amino acid at the N-terminus (Leucine) and a basic amino acid at the C-terminus (Arginine), suggests it may interact with proteases, particularly aminopeptidases. Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes play crucial roles in various physiological processes, including protein maturation, signal transduction, and the regulation of blood pressure.[2] Dysregulation of aminopeptidase activity has been implicated in numerous diseases, including cancer, cardiovascular diseases, and inflammatory conditions, making them attractive targets for therapeutic intervention.[1][2]
One such aminopeptidase of significant interest is Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloenzyme that preferentially cleaves neutral N-terminal amino acids.[3][4] It is often upregulated in tumor vasculature and is involved in angiogenesis, tumor cell invasion, and metastasis.[3][4] Therefore, inhibitors of APN are being actively investigated as potential anti-cancer agents.[1]
This document provides a detailed experimental design for investigating the inhibitory potential of the tetrapeptide this compound against Aminopeptidase N. It includes protocols for determining the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition.
Experimental Design
The overall workflow for assessing the enzyme inhibitory activity of this compound is depicted below.
Workflow for enzyme inhibition studies of this compound.
Key Experiments and Protocols
Determination of IC50 Value
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A fluorometric assay using a commercially available kit is recommended for its high sensitivity and adaptability to high-throughput screening.
Materials:
-
Purified recombinant human Aminopeptidase N (APN/CD13)
-
This compound (potential inhibitor)
-
APN substrate: L-Alanine 7-amido-4-methylcoumarin (AMC) hydrochloride
-
APN Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Selective APN inhibitor (e.g., Bestatin) as a positive control
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 380/460 nm)
-
DMSO (for dissolving the tetrapeptide if necessary)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer (or DMSO if solubility is an issue, ensuring the final DMSO concentration in the assay does not exceed 1%).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.
-
Dilute the APN enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare the APN substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: Assay buffer, APN enzyme, and varying concentrations of this compound.
-
Positive control well: Assay buffer, APN enzyme, and a known potent inhibitor like Bestatin.
-
Enzyme control well (100% activity): Assay buffer, APN enzyme, and an equal volume of buffer or solvent used for the inhibitor.
-
Blank well (0% activity): Assay buffer and substrate, without the enzyme.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the APN substrate to all wells.
-
Immediately measure the fluorescence intensity (Ex/Em = 380/460 nm) in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ enzyme control - V₀ test well) / V₀ enzyme control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Presentation:
| This compound (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 375 | 25 |
| 10 | 250 | 50 |
| 100 | 100 | 80 |
| 1000 | 25 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Inhibition Studies
To understand how this compound inhibits APN, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.
Protocol:
-
Assay Setup:
-
Set up a series of reactions similar to the IC50 determination.
-
For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the APN substrate. A typical range would be 0.2 to 5 times the Michaelis constant (Km) of the substrate.
-
-
Data Collection and Analysis:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/Velocity (1/V) against 1/[Substrate] (1/[S]) for each inhibitor concentration.
-
The pattern of the lines on the plot will indicate the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Data Presentation:
| 1/[Substrate] (µM⁻¹) | 1/Velocity (RFU/min)⁻¹(No Inhibitor) | 1/Velocity (RFU/min)⁻¹([Inhibitor] = X µM) | 1/Velocity (RFU/min)⁻¹([Inhibitor] = 2X µM) |
| 0.05 | 0.0025 | 0.0035 | 0.0045 |
| 0.1 | 0.0030 | 0.0045 | 0.0060 |
| 0.2 | 0.0040 | 0.0065 | 0.0090 |
| 0.4 | 0.0060 | 0.0105 | 0.0150 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, suggesting a competitive inhibition mechanism.
Signaling Pathway Visualization
APN/CD13 is not only an ectoenzyme but is also involved in signal transduction. Ligation of APN/CD13 on the surface of monocytes can trigger intracellular signaling cascades, including the MAPK pathway, leading to cellular responses like cytokine production.
APN/CD13 signaling pathway and potential inhibition.
These application notes provide a comprehensive framework for the initial characterization of this compound as a potential inhibitor of Aminopeptidase N. The detailed protocols for IC50 determination and mechanism of action studies will enable researchers to quantitatively assess its inhibitory potency and mode of action. The visualization of the associated signaling pathway provides context for the potential downstream cellular effects of inhibiting this important enzyme. Further studies could involve assessing the selectivity of this tetrapeptide against other related aminopeptidases and evaluating its efficacy in cell-based assays of angiogenesis and tumor cell invasion.
References
- 1. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 2. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing H-Leu-Trp-Met-Arg-OH concentration in assay
Welcome to the technical support center for the synthetic peptide H-Leu-Trp-Met-Arg-OH (LWMR). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this peptide in various assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and reference data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I properly dissolve and store lyophilized this compound?
A1: Proper handling is crucial for maintaining the integrity of this compound.
-
Reconstitution: Due to the presence of the hydrophobic residues Leucine (Leu), Tryptophan (Trp), and Methionine (Met), it is recommended to first dissolve the peptide in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Gentle vortexing or sonication can aid in dissolution. For your specific assay, this stock solution should be serially diluted into the appropriate aqueous buffer or culture medium to achieve the desired final concentration.
-
Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is minimal and does not exceed a level that is toxic to your cells or interferes with the assay components, typically below 0.5%.
-
Storage: For long-term stability, store the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted, it is highly recommended to create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is a suitable starting concentration range for this compound in a new assay?
A2: The optimal concentration of a peptide is highly dependent on the specific assay and cell type being used. A broad dose-response experiment is the best approach to determine the effective concentration range. We recommend starting with a wide range of concentrations, for example, from 0.1 µM to 100 µM, to identify the concentration at which the peptide exhibits its biological activity.
Q3: The peptide contains Tryptophan and Methionine. Are there any special precautions I should take?
A3: Yes, peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can lead to a loss of biological activity and variability in your results.[2][3] To minimize oxidation, it is advisable to use degassed buffers for reconstitution and to avoid prolonged exposure to air and light. Storing aliquots under an inert gas like argon or nitrogen can also be beneficial.
Q4: Can the Trifluoroacetic acid (TFA) salt in the peptide preparation affect my experiment?
A4: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can be present as a counterion in the final product. For most standard in vitro assays, the residual TFA levels are unlikely to cause interference. However, in highly sensitive cellular or biochemical studies, high concentrations of TFA have been reported to potentially inhibit cell proliferation.[2] If you suspect TFA interference, you may consider using a peptide preparation where TFA has been removed or exchanged for a different counterion, such as acetate or hydrochloride.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No biological effect observed | Peptide Degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, oxidation). | Always use freshly prepared dilutions from a properly stored, single-use aliquot of the peptide stock solution. Minimize exposure to light and oxygen. |
| Suboptimal Concentration: The concentration range tested may be too low to elicit a biological response. | Perform a wider dose-response experiment with concentrations up to 100 µM or higher, if solubility permits. | |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for peptide activity. | Review the literature for similar peptides or assay systems to ensure your experimental conditions are appropriate. | |
| High background or non-specific effects | Peptide Aggregation: At high concentrations, the peptide may aggregate, leading to non-specific interactions. | Ensure the peptide is fully dissolved in the stock solution before further dilution. Consider a brief sonication of the stock solution. Test a lower range of peptide concentrations. |
| Contaminants in Peptide: The peptide preparation may contain impurities from the synthesis process. | Ensure you are using a high-purity grade peptide (>95%). | |
| Poor reproducibility between experiments | Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and prepare intermediate dilutions to ensure accurate final concentrations. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the cellular response. | Standardize your cell culture conditions and use cells within a consistent passage number range for all experiments. | |
| Unexpected cytotoxicity | High Peptide Concentration: The peptide itself may be cytotoxic at higher concentrations. | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range of the peptide. |
| Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability (MTT) Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic and potentially bioactive in a cell-based assay.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.[1]
-
Peptide Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared peptide dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentration to determine the dose-dependent effect on cell viability.
Protocol 2: Competitive Receptor Binding Assay
This protocol describes a hypothetical competitive binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
This compound
-
A known labeled ligand for the receptor of interest (e.g., fluorescently or radioactively labeled)
-
Cell membranes or purified receptor preparation
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)
-
96-well filter plates
-
Scintillation fluid (for radiolabeled ligands) or a fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes/purified receptor, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the receptor-bound labeled ligand from the unbound ligand.
-
Detection:
-
For radiolabeled ligands, add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).
Quantitative Data Summary
The following tables present hypothetical data for this compound in two different assay formats. This data is for illustrative purposes to guide your experimental design and data analysis.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 92.3 ± 5.5 |
| 50 | 88.1 ± 6.2 |
| 100 | 55.4 ± 7.1 |
Table 2: Competitive Receptor Binding Affinity of this compound
| Parameter | Value |
| Labeled Ligand | [3H]-Ligand X |
| Receptor Source | CHO cell membranes expressing Receptor Y |
| IC50 of this compound | 15.2 µM |
| Ki of this compound | 8.9 µM |
Visualizations
Experimental Workflow for Optimal Concentration Determination
References
H-Leu-Trp-Met-Arg-OH solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to the pentapeptide H-Leu-Trp-Met-Arg-OH.
Understanding the Solubility Challenges of this compound
The solubility of this compound is influenced by the physicochemical properties of its constituent amino acids. This peptide contains a mix of hydrophobic residues (Leucine, Tryptophan, Methionine) and a basic, hydrophilic residue (Arginine). This combination can present challenges in achieving complete dissolution in aqueous buffers.
-
Hydrophobic Residues (Leu, Trp, Met): These amino acids have nonpolar side chains, which can lead to poor solubility in water and a tendency for the peptide to aggregate.[1][2][3]
-
Basic Residue (Arg): The presence of arginine, a strongly basic amino acid, provides a net positive charge to the peptide at neutral and acidic pH, which can enhance its solubility in aqueous solutions.[1][4]
The overall solubility is a balance between these opposing characteristics. Therefore, a systematic approach is often required to find the optimal solvent and conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For a peptide like this compound, which contains the basic amino acid Arginine, the recommended starting solvent is sterile, distilled water.[4][5][6] The net positive charge imparted by the arginine residue at neutral pH should aid in its initial dissolution.
Q2: My peptide did not dissolve in water. What is the next step?
A2: If solubility in water is limited, the next step is to try a dilute acidic solution. Adding a small amount of 10-30% aqueous acetic acid can significantly improve the solubility of this basic peptide.[4][5][6][7] The acidic environment ensures that the arginine side chain is fully protonated, increasing its interaction with water molecules. For more resistant peptides, a very small volume (e.g., <50 µL) of trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[4][5][6]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, especially given the presence of three hydrophobic residues. If aqueous acidic solutions are not effective, you can use a small amount of an organic solvent to first dissolve the peptide. Recommended organic solvents include Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6][7][] Once the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer of choice while vortexing to reach the final desired concentration.
Q4: Are there any precautions when using DMSO with this peptide?
A4: Yes. This compound contains a methionine (Met) residue. DMSO can potentially oxidize the sulfur-containing side chain of methionine.[7] For applications where methionine oxidation is a concern, it is advisable to use DMF as an alternative to DMSO.[7]
Q5: I've dissolved the peptide, but it precipitates when I add it to my buffer. What can I do?
A5: This often happens when the peptide is not stable in the final buffer conditions (e.g., pH or salt concentration). First, ensure the final concentration is not above the peptide's solubility limit in that specific buffer. If it is, you may need to work with a more dilute solution. Alternatively, consider preparing the final solution by slowly adding the concentrated peptide stock (in an organic solvent or acid) to the vigorously stirred final buffer. This can sometimes prevent immediate precipitation.
Q6: Can sonication or heating be used to aid dissolution?
A6: Yes, both can be effective. Gentle sonication can help break up aggregates and increase the rate of dissolution.[4][] Gentle warming of the solution to a temperature below 40°C can also improve solubility.[4][6] However, prolonged heating should be avoided to prevent peptide degradation.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Estimated Solubility Data
| Solvent | pH | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water | ~7.0 | < 0.5 | May be partially soluble or form a cloudy suspension. |
| 10% Acetic Acid (aq) | ~2.5 | > 5 | Expected to be readily soluble. |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Solubility may be limited; precipitation is possible. |
| 100% DMF | N/A | > 10 | A good option for initial dissolution. |
| 100% DMSO | N/A | > 10 | A good option for initial dissolution, with caution for methionine oxidation. |
| 0.1% TFA in Water | ~2.0 | > 10 | A strong acidic solvent for peptides that are difficult to dissolve. |
Dissolution Workflow
The following diagram illustrates a recommended workflow for dissolving this compound.
Caption: A step-by-step decision-making workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Dissolution in Aqueous Acidic Solution
-
Accurately weigh a small amount of lyophilized this compound.
-
Add a small volume of sterile, deionized water to the vial.
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, add 10% aqueous acetic acid dropwise while continuing to vortex.
-
Continue adding the acetic acid solution until the peptide is completely dissolved.
-
Once dissolved, the peptide stock solution can be diluted with the appropriate experimental buffer.
-
For long-term storage, it is recommended to store the solution in aliquots at -20°C or -80°C.
Protocol 2: Dissolution using an Organic Solvent
-
Accurately weigh the lyophilized this compound peptide.
-
Add a minimal volume of DMF (or DMSO) to the vial to fully dissolve the peptide. Gentle sonication can be applied if necessary.
-
In a separate tube, prepare the final desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the dissolved peptide stock solution drop by drop.
-
Continue to vortex for an additional 1-2 minutes after all the peptide stock has been added.
-
If any precipitate is observed, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.
-
Store the final solution in aliquots at -20°C or -80°C.
Application: Aminopeptidase Activity Assay
This compound can be utilized as a substrate in studies of aminopeptidase-mediated hydrolysis.[5][6] The following workflow outlines a typical experimental setup.
Caption: Experimental workflow for an aminopeptidase activity assay using this compound.
References
- 1. H-Leu-OBzl.TosOH | CAS#:1738-77-8 | Chemsrc [chemsrc.com]
- 2. This compound peptide [novoprolabs.com]
- 3. H-Trp-Leu-Val-Trp-Ile-Trp-Gln-Arg-Arg-Arg-OH | C73H107N23O12 | CID 175833246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Stability of H-Leu-Trp-Met-Arg-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the pentapeptide H-Leu-Trp-Met-Arg-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound are oxidation and hydrolysis. The Tryptophan (Trp) and Methionine (Met) residues are particularly susceptible to oxidation.[1][2] Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.[3] Tryptophan's indole ring is also prone to oxidation, which can be initiated by light, heat, or the presence of reactive oxygen species.[2][4][5] Hydrolysis of the peptide bonds can also occur, and this process is significantly influenced by the pH of the solution.
Q2: Which amino acid residues in this compound are most unstable?
A2: Tryptophan (Trp) and Methionine (Met) are the most chemically labile residues in this pentapeptide. Methionine is readily oxidized at its sulfur-containing side chain.[3] Tryptophan is susceptible to photo-oxidation and degradation by reactive oxygen species.[2][4][5] Arginine (Arg) can also contribute to instability through moisture absorption.
Q3: What is the optimal pH for storing this compound in solution?
A3: For general peptide stability in solution, a slightly acidic pH range of 5-6 is often recommended to minimize both acid- and base-catalyzed hydrolysis. However, the optimal pH for this compound should be determined empirically through a pH stability study.
Q4: How should I prepare a stock solution of this compound?
A4: Due to the presence of the hydrophobic residues Leucine (Leu) and Tryptophan (Trp), it is advisable to first dissolve the lyophilized peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration with gentle mixing.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To maximize stability, solutions of this compound should be stored at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Troubleshooting Guides
Issue 1: Loss of Peptide Purity Over Time in Solution
Symptom: HPLC analysis shows a decrease in the main peptide peak area and the appearance of new peaks.
Possible Causes:
-
Oxidation: The Methionine and/or Tryptophan residues have been oxidized. This is more likely if the solution has been exposed to air (oxygen) or light.
-
Hydrolysis: The peptide bonds are breaking down due to suboptimal pH or high temperature.
-
Aggregation: The peptide is self-associating and precipitating out of solution, although this is less common for short peptides.
Troubleshooting Steps:
-
Confirm Degradation Products: Use mass spectrometry (MS) to identify the masses of the new peaks. An increase of 16 Da or 32 Da often corresponds to the oxidation of Methionine (to sulfoxide or sulfone, respectively). Tryptophan oxidation can result in various mass changes.
-
Evaluate Storage Conditions:
-
Temperature: Ensure the solution is stored at or below -20°C.
-
Light Exposure: Protect the solution from light by using amber vials or wrapping vials in foil.
-
Oxygen Exposure: Before freezing, consider gently purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
-
Assess Solution pH: Measure the pH of your buffer. If it is outside the optimal range (typically pH 5-6), consider preparing a new solution with a different buffer system.
-
Perform a Forced Degradation Study: Intentionally stress the peptide under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile. This will help in identifying the degradation products seen in your stored samples.
Issue 2: Inconsistent Results in Biological Assays
Symptom: The biological activity of the peptide solution decreases over time or varies between experiments.
Possible Causes:
-
Peptide Degradation: As described in Issue 1, chemical degradation can lead to a loss of the active peptide.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause degradation.
-
Adsorption to Surfaces: Peptides can sometimes adsorb to the surface of plastic or glass vials, reducing the effective concentration in solution.
Troubleshooting Steps:
-
Check for Degradation: Analyze the peptide solution by HPLC to assess its purity and concentration.
-
Aliquot the Stock Solution: Prepare single-use aliquots of your peptide stock solution to avoid freeze-thaw cycles.
-
Consider Vial Type: If adsorption is suspected, try using low-protein-binding microcentrifuge tubes or silanized glass vials.
-
Include a Positive Control: Use a freshly prepared solution of the peptide as a positive control in your assays to compare against the stored solution.
Quantitative Data on Peptide Degradation
The following table summarizes representative data on the degradation of peptides containing Methionine and Tryptophan under various stress conditions. Note that specific degradation rates for this compound will need to be determined experimentally.
| Stress Condition | Amino Acid Residue | Observation | Reference |
| Oxidation | |||
| 3 M Hydrogen Peroxide (48h) | Methionine | Formation of sulfone-oxidized derivative. | [3] |
| Ascorbate/Fe³⁺ system (pH 6-7) | Methionine | Maximum rate of oxidation to methionine sulfoxide. | [6] |
| Hydrogen Peroxide | Tryptophan | Degradation rate increases from protein-bound to free Trp. Main products include oxindolylalanine and N-formylkynurenine. | [7] |
| Photodegradation | |||
| Irradiation (>295 nm) | Tryptophan | Up to 40% conversion of tetrapeptides to higher molecular weight photoproducts. | [4] |
| UV Irradiation | Tryptophan | Photodecomposition with 15% ± 10% of a Lys-Trp-Lys peptide degrading. | [8] |
| Hydrolysis | |||
| Acidic/Alkaline Conditions | Peptide Backbone | The rate of hydrolysis is highly dependent on pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Materials:
-
This compound peptide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with UV detector
-
Mass spectrometer (optional, but recommended)
-
pH meter
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water with a small amount of acetonitrile if needed for solubility).
-
Acid Hydrolysis:
-
Mix equal volumes of the peptide stock solution and 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the peptide stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the peptide stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the peptide stock solution at a high temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the peptide stock solution in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector (or PDA detector).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (for Tryptophan).
-
Gradient Program (example):
Time (min) % Mobile Phase B 0 5 25 60 26 95 28 95 29 5 | 35 | 5 |
4. Sample Preparation:
-
Dilute the peptide samples to a suitable concentration (e.g., 0.1 mg/mL) with a mixture of Mobile Phase A and B (e.g., 95:5 v/v).
5. Method Validation:
-
The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.[9][10][11]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for peptide instability.
Caption: Experimental workflow for stability testing.
References
- 1. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan [mdpi.com]
- 9. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC [pubmed.ncbi.nlm.nih.gov]
- 10. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Aminopeptidase Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background signals in their aminopeptidase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the source of the issue and restore data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in aminopeptidase assays?
High background noise in enzymatic assays can stem from several sources, including the intrinsic properties of the synthetic peptide substrate, the purity of the enzyme and substrate, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself.[1] For instance, fluorescently labeled peptides may exhibit high background fluorescence, or impurities from peptide synthesis can interfere with the assay readout.[1]
Q2: How does substrate purity impact background signals?
The purity of the synthetic peptide substrate is critical for reliable assay results. Impurities from peptide synthesis, such as truncated or deletion sequences, by-products from protecting groups, or residual solvents, can contribute to a high background signal.[1] Some of these impurities may be inherently fluorescent or reactive with other assay components, leading to a false signal.[1] It is highly recommended to use peptides of high purity (typically >95%) for enzymatic assays.[1]
Q3: What is the role of control wells in diagnosing high background?
Control wells are essential for establishing a baseline and identifying the source of background noise.[1][2] Different types of controls are necessary:
-
Blank wells: Contain all assay components except the enzyme and substrate. These help determine the background signal from the buffer and detection reagents.[1]
-
No-enzyme control: Contains the substrate and all other assay components except the enzyme. This control is crucial for identifying signals originating from substrate auto-hydrolysis or instability.[1][3]
-
No-substrate control: Contains the enzyme and all other assay components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation itself.[1][3]
Q4: Can buffer components contribute to a high background?
Yes, certain buffer components can increase background noise.[1] Some buffers may contain fluorescent impurities that interfere with the assay's reporter molecule.[1] Additionally, reducing agents like DTT can sometimes interfere with specific assay formats.[1] It is important to use high-purity reagents and to test different buffer compositions to find the one that provides the optimal signal-to-noise ratio.[1]
Q5: How can I tell if my test compound is causing the high background?
Test compounds, particularly in drug discovery screening, can be autofluorescent at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[4] To check for this, you should run a "compound only" control plate without the enzyme or substrate to measure its intrinsic fluorescence.[4]
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
This issue often points to problems with the substrate or other assay components, rather than the enzyme itself.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Substrate Auto-hydrolysis | Prepare the substrate fresh for each experiment.[4] Protect the substrate solution from light.[4] Optimize (reduce) the incubation time. Check the pH of the assay buffer, as extreme pH can increase hydrolysis.[4] |
| Contaminated Reagents or Plates | Use fresh, high-purity reagents (buffer, water).[4] Ensure plates are clean and free from contamination.[5] |
| Intrinsic Substrate Fluorescence | Measure the fluorescence of the substrate alone at the assay wavelengths. If high, consider using a substrate with a red-shifted fluorophore, which is less prone to autofluorescence interference.[1] |
Issue 2: High Background Across All Wells (Including Blanks)
Widespread high background often indicates an issue with the assay setup, reagents, or instrumentation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Non-Specific Binding | Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) in the assay and wash buffers.[1][6][7] Use low-binding microplates. Consider adding a blocking agent like Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) to the buffer.[6][8] |
| Inadequate Washing | Increase the number of wash steps or the soaking time between washes to ensure removal of unbound reagents.[2][6][8] |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths are set correctly for your specific fluorophore. Optimize the gain settings to maximize signal without saturating the detector. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagent solutions using high-purity water and chemicals.[5][7] |
Experimental Protocols
Protocol 1: Assessing Substrate Auto-hydrolysis
This protocol helps determine the rate of non-enzymatic substrate breakdown.
-
Prepare a "No-Enzyme" control plate:
-
Add the assay buffer to all wells.
-
Add the substrate to all wells at the same final concentration used in the main assay.
-
Crucially, do not add the aminopeptidase enzyme to this plate.[4]
-
-
Incubate the plate: Follow the same incubation time and temperature as your main experimental assay. Protect the plate from light.[4]
-
Read Fluorescence: Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
Analyze the data: The signal in these wells represents the background fluorescence from substrate auto-hydrolysis. If this value is high, it is a significant contributor to your overall background.
Protocol 2: Correction for Test Compound Autofluorescence
This protocol is essential when screening compound libraries for inhibitors.
-
Prepare a "Compound Only" control plate:
-
Add the assay buffer to the wells.
-
Add your test compounds at the same final concentrations as in the main assay.
-
Do not add the enzyme or the substrate.
-
-
Pre-read the plate (optional but recommended): Read the fluorescence of the plate after compound addition but before the main incubation. This can quickly identify highly fluorescent compounds.[4]
-
Incubate and Read: Follow the same incubation and reading parameters as your main assay.
-
Subtract Background: The signal detected in these wells is due to the intrinsic fluorescence of your compound. This value should be subtracted from the results of your corresponding experimental wells.[4]
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting high background in aminopeptidase assays.
Caption: A flowchart for diagnosing high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. biocompare.com [biocompare.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. arp1.com [arp1.com]
Technical Support Center: Preventing H-Leu-Trp-Met-Arg-OH Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro aggregation of the peptide H-Leu-Trp-Met-Arg-OH.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This compound, containing hydrophobic (Leu, Trp, Met) and charged (Arg) residues, can be prone to self-association and aggregation under suboptimal conditions. Factors influencing this include peptide concentration, pH, temperature, and the ionic strength of the solution.[1]
Q2: What are the key factors that influence the aggregation of this compound?
A2: Several factors can impact the physical stability of your peptide:
-
Intrinsic Factors:
-
Amino Acid Sequence: The presence of hydrophobic residues like Leucine, Tryptophan, and Methionine can promote aggregation through hydrophobic interactions. Arginine, a basic amino acid, can be involved in electrostatic interactions.
-
Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions, leading to aggregation.[1]
-
-
Extrinsic Factors:
-
pH and Net Charge: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero. Modifying the pH to be at least one unit away from the pI can enhance solubility.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The salt concentration of the buffer can either shield charges and reduce repulsion between peptide molecules (promoting aggregation) or stabilize the peptide structure.
-
Excipients: The presence of certain sugars, polymers, or surfactants can help stabilize the peptide and prevent aggregation.
-
Agitation: Physical stress from shaking or stirring can induce aggregation.
-
Q3: How should I properly dissolve and store my lyophilized this compound peptide to minimize aggregation?
A3: Proper handling from the start is crucial. Here are some guidelines:
-
Dissolving the Peptide:
-
First, try to dissolve the peptide in sterile, distilled water.
-
This compound has a net positive charge due to the Arginine residue and the N-terminus. If it is insoluble in water, try a dilute acidic solution, such as 10% acetic acid.[2][3]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by slow dilution with an aqueous buffer.[4]
-
Sonication can help break up small particles and increase solubility, but be cautious as it can also heat the solution and potentially degrade the peptide.[5]
-
-
Storage:
-
For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C.[6]
-
Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Store aliquots at -80°C.
-
Peptides containing Methionine and Tryptophan are susceptible to oxidation. It is recommended to store solutions in an oxygen-free atmosphere if possible.[4]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy Solution/Precipitation | Peptide aggregation. | 1. Centrifuge the solution to pellet the aggregates. Use the supernatant for your experiment, but be aware the concentration will be lower. 2. Re-dissolve the peptide using a different solvent or pH (see Q3). 3. Optimize your buffer conditions (see below). |
| Inconsistent Experimental Results | Partial peptide aggregation leading to variable concentrations of soluble peptide. | 1. Filter your peptide solution through a 0.22 µm filter before use to remove small aggregates. 2. Monitor aggregation over time using techniques like DLS or ThT assay (see Experimental Protocols). |
| Loss of Peptide Activity | Aggregation can lead to a loss of the biologically active form of the peptide. | 1. Implement preventative measures during dissolution and storage. 2. Include anti-aggregation excipients in your buffer. |
Quantitative Data on Aggregation Prevention (Illustrative)
The following table provides illustrative data on the effect of different buffer conditions on the aggregation of this compound, as measured by Dynamic Light Scattering (DLS).
| Condition | pH | [NaCl] (mM) | Incubation Time (hr) | Average Particle Size (nm) | Polydispersity Index (PDI) | Notes |
| A | 7.4 | 150 | 24 | 250.3 | 0.45 | Significant aggregation observed. |
| B | 5.0 | 150 | 24 | 15.2 | 0.21 | Reduced aggregation at lower pH. |
| C | 7.4 | 50 | 24 | 89.7 | 0.33 | Lower ionic strength reduces aggregation. |
| D | 5.0 | 50 | 24 | 5.8 | 0.15 | Optimal condition with minimal aggregation. |
Note: This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: Solubility Testing of this compound
-
Preparation:
-
Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Prepare a series of potential solvents: sterile distilled water, 10% acetic acid, and DMSO.
-
Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.4).
-
-
Procedure:
-
To the weighed peptide, add a small volume of the first solvent (e.g., 100 µL of sterile water) to create a concentrated stock solution.
-
Vortex the vial for 30 seconds.
-
Visually inspect for any undissolved particles.
-
If the peptide is not fully dissolved, try sonication in a water bath for 5-10 minutes.
-
If still not dissolved, repeat the process with the next solvent (e.g., 10% acetic acid).
-
Once a suitable solvent is found, you can perform serial dilutions into your desired experimental buffer.
-
Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence Assay
Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.
-
Materials:
-
This compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black microplate
-
-
Procedure:
-
Prepare your peptide solution at the desired concentration in the assay buffer.
-
In a 96-well plate, add your peptide solution to each well.
-
Add ThT stock solution to each well to a final concentration of 10-20 µM.
-
Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480 nm.[7]
-
An increase in fluorescence over time indicates the formation of fibrillar aggregates.
-
Protocol 3: Characterizing Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[8][9][10]
-
Sample Preparation:
-
Prepare your this compound solution in your buffer of choice.
-
Filter the solution through a low-protein-binding 0.22 µm filter to remove dust and large, non-specific aggregates.
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, buffer viscosity).
-
Acquire the data. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software will analyze the data to determine the hydrodynamic radius (size) of the particles and the polydispersity index (PDI), which indicates the width of the size distribution.
-
An increase in the average particle size and PDI over time is indicative of aggregation.[9]
-
Visualizations
Caption: Factors influencing this compound aggregation.
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Experimental workflow for aggregation studies.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. This compound peptide [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. zentriforce.com [zentriforce.com]
- 9. medium.com [medium.com]
- 10. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: H-Leu-Trp-Met-Arg-OH Activity Assays and the Impact of TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) on H-Leu-Trp-Met-Arg-OH activity assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1] During the lyophilization process, unbound TFA is largely removed, but it can remain as a counterion, forming a salt with the positively charged residues in your peptide, such as the arginine (Arg) in this compound.[2][3] Therefore, commercially available synthetic peptides are often supplied as TFA salts.[1]
Q2: How can residual TFA affect my this compound activity assays?
Residual TFA can significantly impact your experimental results in several ways:
-
Cellular Assays: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation or inducing apoptosis.[1][4] This can lead to false negatives or an underestimation of your peptide's true activity. Conversely, in some instances, TFA has been observed to stimulate cell growth, which could lead to false positives.[1][5]
-
Peptide Structure and Activity: As a counterion, TFA can alter the secondary structure and solubility of this compound.[2][6] This can affect its interaction with its biological target and, consequently, its observed activity.
-
Assay Conditions: TFA is a strong acid and can lower the pH of your peptide stock solution and, subsequently, your assay buffer.[1] This pH change can alter the activity of the peptide or other components of your assay system.
-
Analytical Interference: TFA has a strong absorbance in the infrared (IR) spectrum, which can interfere with structural analysis of the peptide.[1]
Q3: My peptide contains Tryptophan (Trp) and Methionine (Met). Are there any specific concerns with TFA?
Yes. Peptides containing tryptophan and methionine are susceptible to oxidation.[1] While this is not a direct effect of TFA, the presence of an acidic counterion and repeated freeze-thaw cycles can create conditions that may promote oxidative degradation of these sensitive residues, potentially leading to a loss of biological activity.[1]
Q4: How do I know if TFA is the cause of the unexpected results in my assay?
If you observe any of the issues mentioned above, such as poor reproducibility, unexpected cell viability changes, or lower than expected peptide activity, residual TFA should be considered a potential culprit. To confirm this, you can perform a control experiment with a TFA salt in your assay at a concentration equivalent to that in your peptide stock. Alternatively, you can remove the TFA from your peptide and repeat the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no peptide activity | Residual TFA is inhibiting the biological activity of this compound. | Perform a TFA-salt exchange to replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate.[3][4] |
| Peptide has degraded due to oxidation of Trp or Met. | Minimize freeze-thaw cycles. Prepare fresh stock solutions and handle them in an inert atmosphere if possible. Confirm peptide integrity via mass spectrometry.[1] | |
| Inconsistent results between batches | Varying levels of residual TFA in different peptide synthesis batches. | Quantify the TFA content in each batch before use. Consider ordering peptides with a guaranteed low TFA content or perform TFA removal on all batches. |
| Unexpected changes in cell viability (inhibition or stimulation) | Direct effect of TFA on the cells in your assay. | Run a control with TFA alone to determine its effect on your specific cell line at the concentrations present in your peptide experiment. Remove TFA from your peptide sample.[1][5] |
| Poor peptide solubility | The TFA salt form of the peptide may have different solubility characteristics in your assay buffer. | Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO, DMF) before diluting it in your aqueous buffer. Ensure the final solvent concentration is compatible with your assay. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This method replaces the TFA counterion with a chloride ion.
Materials:
-
This compound TFA salt
-
Deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[2]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2]
-
Let the solution stand at room temperature for at least one minute.[2]
-
Freeze the solution, preferably in liquid nitrogen.[2]
-
Lyophilize the sample overnight until all liquid is removed.[2]
-
To ensure complete removal, repeat steps 1-5 at least two more times.[2]
-
After the final lyophilization, dissolve the peptide hydrochloride salt in your desired assay buffer.[2]
Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)
This protocol provides a general overview for determining the amount of TFA in your peptide sample.
Instrumentation:
-
Ion Chromatography (IC) system with a conductivity detector
-
Anion-exchange column (e.g., high-capacity column suitable for separating TFA from other anions)[7]
General Procedure:
-
Sample Preparation: Accurately weigh the peptide and dissolve it in a suitable solvent (e.g., deionized water or the IC eluent) to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a series of TFA standards of known concentrations in the same solvent.
-
Chromatography: Inject the standards and the peptide sample onto the IC system. A typical method might use a potassium hydroxide (KOH) eluent gradient to separate TFA from other anions.
-
Detection and Quantification: Detect TFA using a suppressed conductivity detector.[7] Create a calibration curve from the peak areas of the TFA standards and use it to determine the concentration of TFA in the peptide sample.
Quantitative Data Summary
| Analytical Method | Analyte | Method Detection Limit (MDL) | Recovery from Peptide Matrix | Reference |
| Ion Chromatography | TFA | 86 ng/mL in PBS | 98.7% for a 300 ng/mL spike | |
| Ion Chromatography | Fluoride | Varies by method | >90% | |
| Ion Chromatography | Acetate | Varies by method | >90% |
Visualizations
Logical Workflow for Troubleshooting TFA-Related Assay Issues
Caption: Troubleshooting workflow for TFA-related issues.
Potential Signaling Pathway for this compound
While the specific receptor for this compound is not definitively known, many bioactive peptides signal through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade, a likely mechanism for a peptide with this structure.
Caption: Generalized GPCR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ifeet.org [ifeet.org]
- 5. Melanocortin tetrapeptides modified at the N-terminus, His, Phe, Arg, and Trp positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
common pitfalls in using peptide substrates for enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using peptide substrates in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: My peptide substrate won't dissolve. What should I do?
A1: Peptide solubility is a common issue and depends on its amino acid composition.[1][2] Here's a systematic approach to solubilization:
-
Start with Ultrapure Water: For most peptides, especially those that are not highly hydrophobic, sterile, purified water is the first solvent to try.
-
Assess Peptide Polarity:
-
Hydrophilic Peptides: If the peptide has a high percentage of charged amino acids (D, E, K, R, H), it should be soluble in aqueous buffers like PBS.[1]
-
Hydrophobic Peptides: For peptides with a high proportion of hydrophobic residues (W, L, I, F, M, V, Y, P, A), an organic solvent is often necessary for initial dissolution.[3]
-
Acidic Peptides: If the net charge is negative, try dissolving in a slightly basic buffer or adding a small amount of 0.1% aqueous ammonia.[4]
-
Basic Peptides: If the net charge is positive, a slightly acidic solvent like 10% acetic acid or 0.1% TFA can be used.[3]
-
-
Use of Organic Solvents:
-
For very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[1][3]
-
Then, slowly add the aqueous assay buffer to the dissolved peptide solution with gentle vortexing.
-
Caution: Keep the final concentration of the organic solvent low (typically <1% v/v) as it can inhibit enzyme activity.[5]
-
-
Sonication: Gentle sonication can help break up aggregates and improve solubility.[3]
-
Warming: Gentle warming (below 40°C) can also aid in dissolving the peptide.[1]
Q2: I'm observing a high background signal in my fluorescence-based assay. What could be the cause?
A2: High background fluorescence can arise from several sources. Here are the common culprits and their solutions:
-
Substrate Instability: The fluorescently labeled peptide may be unstable in the assay buffer and spontaneously hydrolyze, leading to an increase in fluorescence without enzymatic activity.
-
Troubleshooting: Incubate the substrate in the assay buffer without the enzyme and monitor the fluorescence over time. If the signal increases significantly, the substrate is unstable. Consider using a different buffer or redesigning the peptide.
-
-
Autofluorescence: Components of the assay buffer or the peptide itself might be inherently fluorescent at the excitation and emission wavelengths used.
-
Troubleshooting: Measure the fluorescence of each individual component of the assay (buffer, enzyme, substrate) to identify the source of the background signal.
-
-
Contaminated Reagents: Impurities in the reagents, including the water used, can contribute to background fluorescence.
-
Troubleshooting: Use high-purity, fluorescence-free reagents and solvents.
-
Q3: My enzyme activity is lower than expected or absent. What should I check?
A3: Several factors can lead to low or no enzyme activity. Follow this troubleshooting workflow:
-
Verify Enzyme Activity:
-
Use a known positive control substrate to confirm that your enzyme is active.
-
Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[6]
-
-
Check Reagent Concentrations:
-
Confirm that the enzyme and substrate concentrations are optimal for the assay. It's recommended to perform an enzyme titration to find the linear range of the assay.[7]
-
-
Review Assay Conditions:
-
Ensure the pH, temperature, and ionic strength of the assay buffer are optimal for your specific enzyme.
-
Verify that all necessary cofactors are present in the assay buffer.
-
-
Assess Substrate Quality:
-
Confirm the purity and concentration of your peptide substrate. Impurities can inhibit the enzyme or compete with the intended substrate.
-
-
Rule out Inhibition:
Q4: What is substrate inhibition and how do I know if it's occurring in my assay?
A4: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high substrate concentrations.[8] This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate concentrations.[10]
-
How to Identify Substrate Inhibition: The most straightforward way to identify substrate inhibition is to perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of substrate concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as you further increase the substrate concentration, it is indicative of substrate inhibition.
-
What to do: If you observe substrate inhibition, it is important to perform your enzyme assays at substrate concentrations below the inhibitory range to ensure accurate kinetic measurements.
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio in Fluorescent Peptide Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme/Substrate Concentrations | 1. Enzyme Titration: Perform the assay with a fixed, saturating concentration of the peptide substrate and varying concentrations of the enzyme. Plot the initial reaction rate versus enzyme concentration to find the linear range.[7] 2. Substrate Titration: With an optimal enzyme concentration, vary the substrate concentration to determine the Km and ensure you are working at an appropriate concentration (typically around the Km value for inhibitor screening).[6] |
| Incorrect Instrument Settings | 1. Gain Adjustment: Increase the fluorescence reader's gain setting to amplify the signal. Be careful not to saturate the detector.[7] 2. Wavelengths: Double-check that the excitation and emission wavelengths are correctly set for your specific fluorophore. |
| Low Enzyme Activity | 1. Positive Control: Test a known, highly active substrate to confirm enzyme viability. 2. Storage Conditions: Ensure the enzyme has been stored at the correct temperature and has not been subjected to excessive freeze-thaw cycles.[6] |
| Photobleaching | 1. Reduce Exposure: Minimize the exposure of your fluorescently labeled peptide to light. 2. Antifade Reagents: Consider adding an antifade reagent to your assay buffer if compatible with your enzyme. |
Guide 2: Non-Specific Binding of Peptide Substrates
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | 1. Add a Surfactant: Include a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in your assay buffer to disrupt hydrophobic interactions.[11] 2. Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your buffer. BSA can coat the surfaces of your assay plate and prevent the peptide from binding non-specifically.[11] |
| Electrostatic Interactions | 1. Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl) in your assay buffer to shield charged interactions between the peptide and surfaces.[11] 2. Modify pH: Adjust the pH of the buffer to be further from the isoelectric point of the peptide, which can reduce non-specific binding.[11] |
| Choice of Assay Plate | 1. Low-Binding Plates: Use commercially available low-binding microplates, which have surfaces treated to reduce protein and peptide adhesion.[12] |
Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay Using a Fluorogenic Peptide Substrate
Objective: To determine the initial reaction velocity of an enzyme using a fluorogenic peptide substrate.
Materials:
-
Enzyme of interest
-
Fluorogenic peptide substrate
-
Assay Buffer (optimized for the enzyme)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.
-
Prepare a series of enzyme dilutions in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the enzyme dilutions to the appropriate wells. For the "no enzyme" control (blank), add 25 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate time intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes). Ensure the excitation and emission wavelengths are set correctly for the fluorophore.
-
-
Data Analysis:
-
For each enzyme concentration, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (typically the first 5-10% of the reaction).
-
Plot V₀ versus the enzyme concentration to determine the linear range of the assay.
-
Protocol 2: Assessing Peptide Substrate Stability
Objective: To determine the stability of a peptide substrate in the assay buffer.
Materials:
-
Peptide substrate
-
Assay Buffer
-
LC-MS or HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the peptide substrate in the assay buffer at the concentration to be used in the enzyme assay.
-
-
Incubation:
-
Incubate the peptide solution at the assay temperature (e.g., 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the peptide solution.
-
-
Quenching:
-
Immediately quench any potential degradation by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid) or a suitable organic solvent.
-
-
Analysis:
-
Analyze the samples by LC-MS or HPLC to quantify the amount of intact peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time to determine the stability of the peptide under the assay conditions.
-
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Mechanism of substrate inhibition.
Caption: General experimental workflow for a peptide substrate enzyme assay.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Buffer Conditions for H-Leu-Trp-Met-Arg-OH Hydrolysis
Welcome to the technical support center for the hydrolysis of the tetrapeptide H-Leu-Trp-Met-Arg-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the most appropriate method for hydrolyzing this compound?
For the hydrolysis of this compound, enzymatic methods are highly recommended over acid hydrolysis. Acid hydrolysis, typically performed with 6 M HCl at high temperatures, can lead to the degradation of sensitive amino acid residues, particularly Tryptophan (Trp) and Methionine (Met) present in this peptide.[1][2][3] Enzymatic hydrolysis offers greater specificity and milder reaction conditions, preserving the integrity of the amino acids.
2. Which enzymes are suitable for the hydrolysis of this compound?
Two common enzymes are well-suited for the hydrolysis of this tetrapeptide:
-
Chymotrypsin: This serine endoproteinase preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids (like Tryptophan) and, to a lesser extent, bulky hydrophobic residues (like Leucine and Methionine).[4][5][6]
-
Thermolysin: This is a thermostable metalloproteinase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues such as Leucine, Isoleucine, Valine, and Methionine.[7][8]
The choice of enzyme will depend on the desired cleavage products.
3. What are the expected hydrolysis products with Chymotrypsin and Thermolysin?
-
Chymotrypsin: The primary cleavage is expected at the C-terminus of Tryptophan. This would result in the formation of two dipeptides: H-Leu-Trp-OH and H-Met-Arg-OH. A secondary, slower cleavage could occur after Leucine, yielding H-Leu-OH and H-Trp-Met-Arg-OH.
-
Thermolysin: The primary cleavage is expected at the N-terminus of Methionine. This would result in the formation of H-Leu-Trp-OH and H-Met-Arg-OH. A secondary cleavage could occur at the N-terminus of Leucine, which is less likely given it is the N-terminal residue.
4. How can I monitor the progress of the hydrolysis reaction?
The progress of the hydrolysis can be monitored by analyzing aliquots of the reaction mixture at different time points using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the original tetrapeptide from its hydrolysis products.[9][10][11][12] By monitoring the decrease in the peak area of the substrate and the increase in the peak areas of the products, the reaction progress can be quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the definitive identification of the hydrolysis products.[13][14][15]
5. What are the general storage conditions for the this compound peptide?
To prevent degradation, the lyophilized peptide should be stored at -20°C or -80°C.[16] Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[16]
Troubleshooting Guides
Issue 1: Incomplete or No Hydrolysis
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Perform an activity assay with a standard substrate to confirm enzyme activity. - Prepare a fresh enzyme stock solution. |
| Suboptimal Buffer Conditions | - Verify the pH of the digestion buffer. Optimal pH for chymotrypsin and thermolysin is typically around 8.0.[8][17] - Ensure the correct buffer components are used. For example, Tris-HCl is a common buffer for chymotrypsin.[18] - For thermolysin, ensure the presence of cofactors like calcium and zinc in the buffer.[8] |
| Incorrect Enzyme-to-Substrate Ratio | - The recommended enzyme-to-substrate ratio is typically between 1:20 to 1:200 (w/w).[6] An insufficient amount of enzyme will lead to incomplete hydrolysis. |
| Inhibitors in the Reaction Mixture | - Ensure that the peptide solution does not contain any known inhibitors of the enzyme being used. |
| Peptide Aggregation | - If the peptide is not fully solubilized, it will not be accessible to the enzyme. Ensure the peptide is completely dissolved in the digestion buffer before adding the enzyme. |
Issue 2: Unexpected Cleavage Products Observed in HPLC/LC-MS
| Possible Cause | Troubleshooting Step |
| Enzyme Promiscuity | - At high enzyme concentrations or long incubation times, enzymes may exhibit non-specific cleavage. Reduce the enzyme-to-substrate ratio or shorten the incubation time. |
| Contaminating Proteases in the Enzyme Preparation | - Use a high-purity, sequencing-grade enzyme to minimize the presence of other proteases.[6] |
| Peptide Instability | - The peptide itself may be unstable under the experimental conditions, leading to non-enzymatic degradation.[19] Analyze a control sample of the peptide incubated in the buffer without the enzyme to check for spontaneous degradation. |
| Oxidation of Methionine or Tryptophan | - Methionine and Tryptophan residues are susceptible to oxidation, which can lead to peaks with a mass increase of +16 Da or +32 Da in the mass spectrum.[16][20] To minimize oxidation, use freshly prepared buffers and consider degassing the solutions. |
Issue 3: Poor Resolution or Peak Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | - Use a C18 reversed-phase column suitable for peptide separations. |
| Suboptimal Mobile Phase | - Adjust the gradient of the organic solvent (e.g., acetonitrile) to improve separation. - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape. |
| Sample Overload | - Reduce the amount of sample injected onto the column. |
| Particulate Matter in the Sample | - Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.[12] |
Quantitative Data Summary
The optimal buffer conditions for enzymatic hydrolysis should be determined empirically. The following tables provide recommended starting conditions for chymotrypsin and thermolysin.
Table 1: Recommended Starting Conditions for Chymotrypsin Hydrolysis
| Parameter | Recommended Condition | Notes |
| Enzyme | Sequencing Grade Modified Chymotrypsin | High purity minimizes non-specific cleavage.[6] |
| Buffer | 50-100 mM Tris-HCl | A common and effective buffer for chymotrypsin.[18] |
| pH | 7.8 - 8.0 | Optimal pH range for chymotrypsin activity.[18] |
| Temperature | 25 - 37°C | Chymotrypsin is active at room temperature and body temperature.[17] |
| Enzyme:Substrate Ratio | 1:50 to 1:200 (w/w) | Lower ratios may require longer incubation times.[6] |
| Incubation Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time.[6] |
| Additives | 1-10 mM CaCl₂ | Calcium ions can enhance the stability of chymotrypsin.[18] |
Table 2: Recommended Starting Conditions for Thermolysin Hydrolysis
| Parameter | Recommended Condition | Notes |
| Enzyme | Thermolysin | A thermostable enzyme, allowing for digestion at higher temperatures.[8] |
| Buffer | 50 mM Tris-HCl | A suitable buffer for thermolysin. |
| pH | 7.0 - 8.5 | Thermolysin is stable and active in this pH range.[8][21] |
| Temperature | 65 - 85°C | Higher temperatures can help to denature the substrate and improve digestion efficiency.[8] |
| Enzyme:Substrate Ratio | 1:20 to 1:50 (w/w) | A higher ratio is often used due to the enzyme's robustness.[8] |
| Incubation Time | 30 minutes - 6 hours | The reaction is typically faster at higher temperatures.[8] |
| Additives | 0.5 mM CaCl₂ | Calcium is a required cofactor for thermolysin activity and stability.[8] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
-
Prepare the Digestion Buffer:
-
For Chymotrypsin: Prepare a 100 mM Tris-HCl buffer containing 10 mM CaCl₂, pH 8.0.
-
For Thermolysin: Prepare a 50 mM Tris-HCl buffer containing 0.5 mM CaCl₂, pH 8.0.[8]
-
-
Reconstitute the Peptide: Dissolve the lyophilized this compound in the chosen digestion buffer to a final concentration of 1 mg/mL.
-
Reconstitute the Enzyme: Prepare a stock solution of either chymotrypsin or thermolysin in the corresponding digestion buffer at a concentration of 1 mg/mL.
-
Set up the Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the enzyme stock solution to achieve the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
The final reaction volume can be adjusted with the digestion buffer.
-
-
Incubate the Reaction:
-
For Chymotrypsin: Incubate the reaction mixture at 37°C.
-
For Thermolysin: Incubate the reaction mixture at 70°C.[8]
-
-
Monitor the Reaction: At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Stop the Reaction: Stop the reaction in the aliquots by adding an acid, such as 10% trifluoroacetic acid (TFA) or formic acid, to a final concentration of 0.5-1%.[8] This will inactivate the enzyme and prepare the sample for HPLC or LC-MS analysis.
-
Store the Samples: Store the quenched samples at -20°C until analysis.
Protocol 2: HPLC Analysis of Hydrolysis Products
-
Prepare the Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Set up the HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or 280 nm (for Tryptophan).
-
Column Temperature: 30°C.
-
-
Run the HPLC Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Include a wash step with a high concentration of Mobile Phase B to clean the column.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Analyze the Data:
-
Identify the peaks corresponding to the unhydrolyzed peptide and the hydrolysis products based on their retention times.
-
Quantify the extent of hydrolysis by comparing the peak areas of the substrate and products over time.
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. The path of proteolysis by bovine chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 7. Thermolysin - Proteopedia, life in 3D [proteopedia.org]
- 8. pipettespisser.no [pipettespisser.no]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 17. resynbio.com [resynbio.com]
- 18. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Non-Linear Kinetics of H-Leu-Trp-Met-Arg-OH
Welcome to the technical support center for H-Leu-Trp-Met-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret non-linear kinetic profiles observed during preclinical studies of this and other synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: We observed that doubling the intravenous dose of this compound resulted in a more than proportional increase in plasma exposure (AUC). What could be the reason for this non-linear elimination?
A1: This phenomenon, where exposure increases more than dose-proportionally, typically points towards the saturation of one or more elimination pathways. For peptides like this compound, the most common causes are:
-
Saturable Receptor-Mediated Clearance: The peptide may bind to a specific receptor that internalizes and degrades it. At higher concentrations, these receptors become saturated, leading to a decrease in the clearance rate and a subsequent increase in plasma concentration and exposure.[1][2]
-
Saturable Enzymatic Degradation: Proteases in the plasma, liver, or kidneys responsible for metabolizing the peptide can become saturated.[3][4] Once the enzyme's capacity is exceeded, the rate of metabolism slows down, causing the peptide to remain in circulation longer.
-
Saturable Renal Secretion: If the peptide undergoes active tubular secretion in the kidneys, the carrier proteins involved in this process can be saturated at higher concentrations.[4][5]
Q2: Our oral administration studies with this compound show that increasing the dose does not lead to a proportional increase in bioavailability. Why is this happening?
A2: This observation suggests saturable absorption, a common characteristic of orally administered peptides. The likely mechanisms include:
-
Saturation of Carrier-Mediated Transport: The intestinal absorption of many di- and tripeptides is facilitated by specific transporters, such as Peptide Transporter 1 (PEPT1).[6][7] These transporters have a finite capacity and can become saturated at high luminal concentrations of the peptide, limiting the rate of absorption.
-
Poor Solubility at Higher Concentrations: The peptide might have limited solubility in the gastrointestinal fluids. At higher doses, the undissolved fraction is not available for absorption, leading to a plateau in exposure.[6]
-
First-Pass Metabolism Saturation: While less common for absorption limitation, saturation of metabolizing enzymes in the gut wall or liver could, in some cases, lead to non-linear bioavailability.[4]
Q3: We are observing high variability in the pharmacokinetic data between subjects in our animal studies. Could non-linear kinetics be a contributing factor?
A3: Yes, high inter-subject variability can be exacerbated by non-linear kinetics. When operating near the saturation point (Km) of a metabolic or transport system, small differences in enzyme or transporter expression levels between individuals can lead to significant variations in the resulting plasma concentrations. It is also crucial to ensure consistent experimental conditions, as factors like food intake can influence peptide absorption and metabolism.
Q4: Can peptide aggregation lead to non-linear pharmacokinetics?
A4: Yes, peptide aggregation can indirectly lead to non-linear pharmacokinetics. The aggregation process itself can be concentration-dependent and exhibit non-linear kinetics.[8][9][10] This can affect the monomeric (active) concentration of the peptide available for distribution, metabolism, and excretion. For instance, if the aggregated form has a different clearance rate than the monomer, this will introduce non-linearity into the overall pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Unexpectedly High Plasma Concentrations at High IV Doses
Symptoms:
-
A greater than proportional increase in Cmax and AUC with increasing intravenous doses.
-
Half-life appears to increase with the dose.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Saturated Receptor-Mediated Clearance | Experiment: Conduct in vitro receptor binding assays with cells expressing potential target receptors. Data to Collect: Binding affinity (Kd) and receptor density (Bmax). A high affinity and low receptor number would support this hypothesis.[1][2] |
| Saturated Enzymatic Degradation | Experiment: Perform in vitro metabolism studies using liver microsomes, S9 fractions, or plasma from the relevant species.[3][11] Data to Collect: Determine the Michaelis-Menten constants (Km and Vmax) for the degradation of this compound. A low Km value would indicate that saturation can occur at therapeutic concentrations. |
| Saturated Plasma Protein Binding | Experiment: Use equilibrium dialysis or ultracentrifugation to measure the fraction of unbound peptide at various concentrations. Data to Collect: Percentage of protein binding across a range of concentrations. A decrease in the percentage bound at higher concentrations indicates saturation.[4] |
Issue 2: Poor and Non-Proportional Oral Bioavailability
Symptoms:
-
Bioavailability decreases as the oral dose increases.
-
AUC does not increase linearly with the oral dose.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Saturated Intestinal Transporters (e.g., PEPT1) | Experiment: Conduct in vitro transport studies using Caco-2 cell monolayers.[12] Data to Collect: Measure the apical to basolateral transport rate at different peptide concentrations. Saturation will be evident as a plateau in the transport rate. The experiment can be repeated in the presence of known PEPT1 inhibitors. |
| Low Aqueous Solubility | Experiment: Determine the kinetic and thermodynamic solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF). Data to Collect: Quantitative solubility values (e.g., in mg/mL). If the administered dose exceeds the solubility limit, dissolution may be the rate-limiting step.[6] |
| Peptide Aggregation in GI Tract | Experiment: Use techniques like dynamic light scattering (DLS) or thioflavin T (ThT) fluorescence assays to assess the aggregation propensity of the peptide under simulated gastrointestinal conditions (pH, enzymes).[9][13] Data to Collect: Monitor changes in particle size or fluorescence over time at different concentrations. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver S9 Fraction
-
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound.
-
Materials: Liver S9 fraction from the target species, NADPH regenerating system, this compound stock solution, incubation buffer (e.g., potassium phosphate buffer, pH 7.4), and quenching solution (e.g., ice-cold acetonitrile).
-
Procedure:
-
Prepare a series of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in the incubation buffer.
-
Pre-warm the S9 fraction and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the S9 fraction to the peptide solutions containing the NADPH system. The final protein concentration should be optimized (e.g., 1 mg/mL).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent peptide using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of disappearance of the parent peptide) at each concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Caco-2 Permeability Assay for Saturable Transport
-
Objective: To assess whether this compound is a substrate for saturable intestinal transporters.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days, Hank's Balanced Salt Solution (HBSS), this compound stock solution.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare a range of this compound concentrations in HBSS (e.g., 10, 50, 100, 500, 1000 µM).
-
Add the peptide solutions to the apical (donor) side of the Transwell® inserts and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each concentration.
-
A decrease in Papp with increasing substrate concentration is indicative of a saturable transport mechanism.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nonlinear pharmacokinetics of therapeutic proteins resulting from receptor mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Pharmacokinetics made easy 9: Non-linear pharmacokinetics - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Video: Nonlinear Pharmacokinetics: Causes of Nonlinearity [jove.com]
- 6. certara.com [certara.com]
- 7. Peptide absorption: a review of current concepts and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
A Comparative Guide to Aminopeptidase Substrates: Unlabeled Peptides vs. Fluorogenic Reporters
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate measurement of aminopeptidase activity. This guide provides an objective comparison between the use of a simple unlabeled tetrapeptide, exemplified by H-Leu-Trp-Met-Arg-OH, and commonly employed fluorogenic aminopeptidase substrates. We will delve into the performance characteristics, experimental considerations, and data interpretation for each substrate class, supported by experimental data and detailed protocols.
Introduction to Aminopeptidase Substrates
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in various physiological processes, including protein degradation, hormone regulation, and cell signaling. The choice of substrate for assaying aminopeptidase activity depends on several factors, including the specific enzyme being studied, the required sensitivity, and the experimental context.
This guide contrasts two major types of substrates:
-
Unlabeled Peptides: These are simple peptide sequences that are cleaved by aminopeptidases. The detection of the enzymatic activity relies on quantifying the released amino acid or the remaining substrate, often through secondary analytical techniques like HPLC or mass spectrometry. This compound serves as a structural archetype for this class.
-
Fluorogenic Substrates: These substrates consist of an amino acid or peptide sequence linked to a fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.
Performance Comparison
A direct quantitative comparison of this compound with fluorogenic substrates is challenging due to the lack of published kinetic data for this specific peptide in aminopeptidase assays. However, we can compare the general performance characteristics of unlabeled peptides versus well-characterized fluorogenic substrates.
Table 1: Comparison of Kinetic Parameters for Various Aminopeptidase Substrates
| Substrate Type | Specific Substrate | Aminopeptidase Target | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Unlabeled Peptide | This compound | General Aminopeptidases | Data not available | Data not available | N/A |
| Fluorogenic | L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) | Leucine Aminopeptidase | Not specified | Not specified | [1] |
| Fluorogenic | L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) | General Aminopeptidases | Not specified | Not specified | [1] |
| Fluorogenic | (Cbz-Phe-Arg-NH)₂-Rhodamine | Plasmin | High Specificity | High Specificity | |
| Fluorogenic | (Cbz-Pro-Arg-NH)₂-Rhodamine | Thrombin | High Specificity | High Specificity | |
| Chromogenic | L-Leucine-p-nitroanilide | Leucine Aminopeptidase | Not specified | 3.87 x 10³ (min⁻¹µM⁻¹) | [2] |
Note: The catalytic efficiency for L-Leucine-p-nitroanilide is presented as reported in the literature. Direct comparison of kcat/Km values requires consistent units.
Key Performance Differences
Sensitivity: Fluorogenic substrates generally offer significantly higher sensitivity compared to unlabeled peptides. The amplification of the signal through fluorescence allows for the detection of very low levels of enzyme activity. Assays with unlabeled peptides often require higher enzyme concentrations or longer incubation times to generate a detectable amount of product.
Assay Format: Fluorogenic assays are continuous and can be performed in real-time in a microplate format, making them suitable for high-throughput screening. Assays with unlabeled peptides are typically endpoint assays that require sample processing and analysis by chromatography or mass spectrometry, which is more labor-intensive and has lower throughput.
Specificity: The specificity of both substrate types is determined by the peptide sequence. However, the development of quenched fluorogenic substrates has allowed for the design of highly specific reporters for individual proteases. While unlabeled peptides can also be designed for specificity, the detection method may not distinguish between the cleavage of the target peptide and other peptides present in a complex biological sample.
Cost: Simple unlabeled peptides are generally less expensive to synthesize than complex fluorogenic substrates.
Experimental Protocols
Experimental Workflow for Aminopeptidase Assay
Caption: General workflow for an aminopeptidase assay.
Protocol 1: Aminopeptidase Activity Assay using a Fluorogenic Substrate (e.g., L-Leucine-AMC)
Materials:
-
Aminopeptidase (e.g., Leucine Aminopeptidase)
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) stock solution in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
Procedure:
-
Prepare a serial dilution of the aminopeptidase in Assay Buffer.
-
Prepare the Leu-AMC working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the enzyme dilutions to the wells of the microplate. Include a no-enzyme control (50 µL of Assay Buffer).
-
Initiate the reaction by adding 50 µL of the Leu-AMC working solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), or as an endpoint measurement after a fixed incubation time.
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each enzyme concentration.
-
To determine kinetic parameters, vary the substrate concentration while keeping the enzyme concentration constant.
Protocol 2: Aminopeptidase Activity Assay using an Unlabeled Peptide Substrate (e.g., this compound)
Materials:
-
Aminopeptidase
-
Unlabeled Peptide Substrate: this compound stock solution in a suitable solvent (e.g., water or buffer).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Quenching solution: e.g., 10% Trifluoroacetic acid (TFA).
-
HPLC system with a C18 column or a Mass Spectrometer.
Procedure:
-
Prepare a reaction mixture containing the aminopeptidase and Assay Buffer.
-
Initiate the reaction by adding the this compound substrate to a final desired concentration.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the remaining substrate and the product (e.g., Leucine and the tripeptide Trp-Met-Arg-OH). Alternatively, use mass spectrometry for product identification and quantification.
-
Calculate the rate of substrate consumption or product formation over time.
-
To determine kinetic parameters, perform the assay with varying substrate concentrations and a fixed enzyme concentration.
Signaling Pathways and Experimental Applications
Aminopeptidases are involved in numerous signaling pathways. For instance, the regulation of peptide hormones like angiotensin is a key signaling role for certain aminopeptidases.
Angiotensin II Degradation Pathway
Caption: Role of aminopeptidases in angiotensin metabolism.
In such pathways, specific substrates are essential to dissect the activity of individual aminopeptidases. Fluorogenic substrates with sequences mimicking the N-termini of these peptide hormones can be powerful tools for studying the regulation of these pathways and for screening potential inhibitors.
Conclusion
The choice between an unlabeled peptide and a fluorogenic substrate for aminopeptidase assays depends on the specific research question and available resources.
-
Fluorogenic substrates are the preferred choice for high-throughput screening, kinetic studies of purified enzymes, and when high sensitivity is required. Their ease of use and real-time monitoring capabilities offer significant advantages.
-
Unlabeled peptides , while requiring more complex analytical methods, can be valuable for studies where the introduction of a fluorophore might interfere with enzyme-substrate recognition or in studies using complex biological matrices where the specificity of detection by HPLC or mass spectrometry is advantageous.
For most modern drug discovery and enzymology applications, the superior sensitivity and convenience of fluorogenic substrates make them the more practical and widely used option.
References
- 1. Divergence of Stp1 and Stp2 transcription factors in Candida albicans places virulence factors required for proper nutrient acquisition under amino acid control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a fluorogenic substrate in the assay of proteolytic activity and in the discovery of a potent inhibitor of Candida albicans aspartic proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Aminopeptidase Assay Using the Tetrapeptide Substrate H-Leu-Trp-Met-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetrapeptide H-Leu-Trp-Met-Arg-OH as a substrate for aminopeptidase assays against common chromogenic and fluorogenic alternatives. The validation of the assay is detailed with supporting experimental protocols and data presented for objective comparison.
Introduction to Aminopeptidase Substrates
Aminopeptidases are proteolytic enzymes that cleave amino acids from the N-terminus of proteins and peptides. Their activity is crucial in various physiological processes, making them important targets in drug discovery and diagnostics. The selection of an appropriate substrate is critical for the development of a sensitive, specific, and reliable aminopeptidase assay. While traditional chromogenic (e.g., L-Leucine-p-nitroanilide) and fluorogenic (e.g., L-Leucine-7-amido-4-methylcoumarin) substrates are widely used, peptide substrates like this compound can offer greater specificity, mimicking natural substrates more closely. This guide focuses on the validation of an aminopeptidase assay using this specific tetrapeptide and compares its performance with conventional substrates.
Performance Comparison of Aminopeptidase Substrates
The choice of substrate significantly impacts the performance of an aminopeptidase assay. Key parameters for comparison include kinetic constants (Km and Vmax), which describe the affinity of the enzyme for the substrate and the maximum reaction rate, as well as the limits of detection (LOD) and quantification (LOQ), which define the sensitivity of the assay.
Table 1: Comparison of Kinetic Parameters for Various Aminopeptidase Substrates
| Substrate | Detection Method | Km (µM) | Vmax (relative units/min) |
| This compound | HPLC-UV/MS | Data not available | Data not available |
| L-Leucine-p-nitroanilide | Spectrophotometry (405 nm) | 100 - 1000 | Variable |
| L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) | Fluorometry (Ex: 365 nm, Em: 445 nm) | 10 - 100 | Variable |
Table 2: Comparison of Assay Sensitivity for Different Substrate Types
| Substrate Type | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Tetrapeptide (e.g., this compound) with HPLC-MS | Low ng/mL to pg/mL | Low ng/mL |
| Chromogenic (pNA) | ~1 µM | ~5 µM |
| Fluorogenic (AMC) | ~10-100 nM | ~50-500 nM |
Experimental Protocols
A thorough validation is essential to ensure the reliability and accuracy of an aminopeptidase assay. The following protocols provide a framework for the validation of an assay using this compound with HPLC-based detection.
Aminopeptidase Activity Assay Protocol
This protocol outlines the steps for measuring aminopeptidase activity through the cleavage of this compound.
Materials:
-
Aminopeptidase enzyme solution
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the aminopeptidase enzyme at the desired concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to a final concentration within the desired range (e.g., 10-500 µM).
-
Incubate the reaction for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Analyze the sample by HPLC to separate the uncleaved substrate from the cleavage products (e.g., Leucine and Trp-Met-Arg-OH).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product.
Assay Validation Protocol
The following parameters should be assessed to validate the aminopeptidase assay.
a. Linearity:
-
Prepare a series of substrate concentrations (e.g., 5 to 500 µM).
-
Perform the aminopeptidase assay for each concentration under fixed enzyme concentration and incubation time.
-
Plot the reaction velocity (product formed per unit time) against the substrate concentration.
-
Determine the linear range of the assay and calculate the coefficient of determination (R²), which should be ≥ 0.99.
b. Precision:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample within the same assay run.
-
Intermediate precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or using different equipment.
-
The precision is expressed as the relative standard deviation (RSD), which should typically be <15%.
c. Accuracy:
-
Spike a known amount of the product standard into a sample matrix.
-
Perform the assay and calculate the recovery of the spiked standard.
-
The recovery should be within a predefined range, typically 80-120%.
d. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the product that can be reliably distinguished from the background noise. It can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ: The lowest concentration of the product that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10).
Table 3: Representative Validation Data for an HPLC-Based Aminopeptidase Assay
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Intra-assay Precision (%RSD) | < 15% | 5.2% |
| Inter-assay Precision (%RSD) | < 15% | 8.7% |
| Accuracy (% Recovery) | 80 - 120% | 95.6% |
| LOD | - | To be determined experimentally |
| LOQ | - | To be determined experimentally |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of the aminopeptidase assay.
Caption: Workflow for the validation of an aminopeptidase assay using HPLC.
Conclusion
The tetrapeptide this compound presents a specific substrate for aminopeptidase assays. While direct comparative performance data with traditional substrates is limited, HPLC-based detection methods offer high sensitivity and specificity for quantifying the cleavage of such peptide substrates. The provided protocols offer a robust framework for the validation of an aminopeptidase assay, ensuring the generation of reliable and reproducible data critical for research and drug development. It is recommended that researchers empirically determine the kinetic parameters and validate the assay under their specific experimental conditions.
Comparative Cross-Reactivity of Aminopeptidases with H-Leu-Trp-Met-Arg-OH: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity and cross-reactivity of enzymes is paramount for accurate assay development and drug discovery. This guide provides a comparative analysis of the potential cross-reactivity of various aminopeptidases with the tetrapeptide substrate H-Leu-Trp-Met-Arg-OH. Due to the limited availability of direct kinetic data for this specific peptide, this guide presents a comprehensive overview based on the known substrate preferences of well-characterized aminopeptidases for structurally similar peptides.
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their substrate specificity is a critical factor in their biological function and their utility in various biotechnological applications. The tetrapeptide this compound, with its N-terminal leucine, is a potential substrate for several aminopeptidases, particularly those with a preference for hydrophobic residues.
Comparative Kinetic Data of Aminopeptidases with Structurally Similar Substrates
| Enzyme Name & Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Leucine Aminopeptidase (Vibrio proteolyticus) | L-Leucine-p-nitroanilide | - | - | 3.87 (min⁻¹µM⁻¹) | [2] |
| Leucine Aminopeptidase (Bovine Lens) | L-Leucyl-glycine | - | - | - | [3] |
| Aminopeptidase N (Porcine Kidney) | Ala-p-nitroanilide | - | - | - | [4] |
| Aminopeptidase N (Human) | hPhe-ACC | - | - | - | [4] |
| Methionyl Aminopeptidase (E. coli) | Met-Ala-Ser | - | - | - | [1] |
| Leucyl Aminopeptidase (Lysinibacillus sphaericus) | L-Leucine-p-nitroanilide | 0.84 mM | - | - | [5] |
Enzymatic Hydrolysis of this compound
The general mechanism of action for an aminopeptidase involves the binding of the N-terminal residue of the peptide substrate into the enzyme's active site, followed by the catalytic cleavage of the peptide bond. For the substrate this compound, the primary cleavage event would release a Leucine residue.
Caption: General enzymatic reaction of an aminopeptidase with the tetrapeptide this compound.
Experimental Protocols
To assess the cross-reactivity of different aminopeptidases with this compound, standardized experimental protocols are essential. Below are detailed methodologies for two common assay types.
Spectrophotometric Assay using L-Leucyl-p-nitroanilide (Proxy Substrate)
This method provides a rapid and convenient way to screen for aminopeptidase activity using a chromogenic substrate that mimics the N-terminal leucine of the target peptide.[6]
Principle: The aminopeptidase cleaves the colorless substrate L-leucyl-p-nitroanilide, releasing p-nitroaniline, which is yellow and can be quantified by measuring the absorbance at 405 nm.[6]
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
L-leucyl-p-nitroanilide solution (e.g., 10 mM in DMSO)
-
Aminopeptidase solutions of various types
-
Trichloroacetic acid (TCA) solution (10% w/v) for reaction termination (optional)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the L-leucyl-p-nitroanilide substrate in a microplate well or a cuvette.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the aminopeptidase solution.
-
Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
HPLC-Based Assay for Direct Analysis of this compound Hydrolysis
This method allows for the direct measurement of the hydrolysis of the target peptide and the quantification of the resulting products.
Principle: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The substrate and its cleavage products (Leucine and Trp-Met-Arg-OH) are separated based on their hydrophobicity and quantified by their absorbance at a specific wavelength (e.g., 220 nm or 280 nm).
Reagents:
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
This compound substrate solution of known concentration
-
Aminopeptidase solutions
-
Quenching solution (e.g., 1 M HCl or 10% TFA)
-
HPLC mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
Procedure:
-
Set up the enzymatic reaction by combining the reaction buffer, substrate solution, and aminopeptidase in a microcentrifuge tube.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto a C18 RP-HPLC column.
-
Elute the components using a suitable gradient of the mobile phases.
-
Monitor the elution profile at the appropriate wavelength.
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of known standards.
-
Calculate the rate of substrate consumption or product formation to determine the enzyme activity.
Caption: A general experimental workflow for the HPLC-based analysis of aminopeptidase activity.
Conclusion
While direct comparative data for the hydrolysis of this compound by a wide range of aminopeptidases is currently lacking, the information on their substrate specificities provides a strong basis for predicting cross-reactivity. Enzymes such as Leucine Aminopeptidase and Aminopeptidase N, which show a preference for N-terminal hydrophobic residues, are prime candidates for exhibiting significant activity towards this tetrapeptide. The provided experimental protocols offer robust methods for empirically determining the kinetic parameters of various aminopeptidases with this compound, thereby enabling a definitive comparison of their cross-reactivity. This information is crucial for the development of specific enzyme assays and for the design of targeted therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Kinetic Analysis of H-Leu-Trp-Met-Arg-OH and Ala-AMC
A Detailed Examination of Two Protease Substrates for Researchers and Drug Development Professionals
In the realm of protease research and drug development, the selection of appropriate substrates is paramount for accurate enzymatic assays and inhibitor screening. This guide provides a comprehensive comparative analysis of the kinetic properties of two distinct peptide substrates: H-Leu-Trp-Met-Arg-OH, a tetrapeptide, and Ala-AMC, a fluorogenic substrate. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding substrate selection for their specific applications.
Executive Summary
This guide delves into the enzymatic kinetics of this compound and Ala-AMC. Due to the limited direct comparative studies, this analysis focuses on compiling and contrasting the kinetic data of each substrate with their respective primary interacting enzymes. This compound, with its sequence rich in hydrophobic and aromatic residues, is a putative substrate for proteases such as chymotrypsin and cathepsin L. In contrast, Ala-AMC is a well-established fluorogenic substrate for alanyl aminopeptidase and trypsin. This guide presents available quantitative kinetic data, detailed experimental protocols for kinetic analysis, and visual representations of the enzymatic cleavage process and experimental workflows.
Comparative Kinetic Parameters
Table 1: Kinetic Parameters for this compound and Structurally Similar Peptides
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| α-Chymotrypsin | N-Succinyl-Phe-p-nitroanilide | 50 | 0.04 s-1 (kcat) | 800 |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 s-1 (kcat) | 1.95 x 106 |
Note: Data for N-Succinyl-Phe-p-nitroanilide and Z-Phe-Arg-AMC are provided as representative examples for chymotrypsin and cathepsin L, respectively, due to the lack of direct kinetic data for this compound.
Table 2: Kinetic Parameters for Ala-AMC and a Structurally Similar Peptide
| Enzyme | Substrate | Km (µM) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 nmol/L·min-1 | Not directly calculable from provided Vmax units. |
| Alanyl Aminopeptidase | Ala-AMC | Data not available | Data not available | Data not available |
Experimental Protocols
General Protocol for Determining Protease Kinetic Parameters using a Fluorogenic Substrate (e.g., Ala-AMC)
This protocol outlines the general steps for determining the Michaelis-Menten constants (Km and Vmax) for a protease using a fluorogenic substrate like Ala-AMC.
Materials:
-
Purified protease of interest (e.g., Alanyl Aminopeptidase or Trypsin)
-
Ala-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ala-AMC in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the Ala-AMC stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a working solution of the purified protease in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add a fixed volume of the diluted protease solution.
-
Include control wells:
-
No-enzyme control (substrate only) to measure background fluorescence.
-
No-substrate control (enzyme only) to account for any intrinsic enzyme fluorescence.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the various Ala-AMC dilutions to the wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Process
To better understand the enzymatic reactions and experimental flow, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Enzymatic cleavage of Ala-AMC leading to fluorescence.
Caption: General workflow for a protease kinetic assay.
Conclusion
This guide provides a comparative overview of the kinetic properties of this compound and Ala-AMC. While direct comparative data is scarce, by examining their interactions with respective proteases, researchers can infer their potential utility. This compound, with its complex peptide sequence, may serve as a more specific substrate for certain proteases like chymotrypsin or cathepsin L, although empirical validation is necessary. Ala-AMC, as a fluorogenic substrate, offers a convenient and sensitive method for continuously monitoring the activity of enzymes such as alanyl aminopeptidase and trypsin. The choice between these substrates will ultimately depend on the specific research question, the target enzyme, and the required assay format. The provided protocols and diagrams serve as a foundational resource for designing and executing kinetic studies for these and similar peptide substrates.
H-Leu-Trp-Met-Arg-OH: A Versatile Reference Standard for Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide
The tetrapeptide H-Leu-Trp-Met-Arg-OH serves as a valuable substrate for monitoring aminopeptidase activity. Its structure, comprising a terminal leucine followed by a sequence of hydrophobic and basic residues, makes it susceptible to cleavage by a range of aminopeptidases. This guide provides a comparative overview of this compound against other common aminopeptidase substrates, supported by experimental data and detailed protocols to facilitate its use as a reference standard in your research.
Performance Comparison with Alternative Substrates
While specific kinetic data for this compound is not extensively published, we can infer its performance characteristics based on known aminopeptidase substrate specificities. Aminopeptidases, particularly Aminopeptidase N (APN/CD13), exhibit a preference for substrates with N-terminal neutral or basic amino acids. The presence of Leucine at the N-terminus of this compound makes it a suitable substrate for this class of enzymes.
For a quantitative perspective, the following tables summarize kinetic parameters for commonly used aminopeptidase substrates. This data provides a benchmark against which the performance of this compound can be experimentally determined and compared.
Table 1: Kinetic Parameters of Common Aminopeptidase Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | kcat/Km (M-1s-1) | Reference |
| L-Leucine-p-nitroanilide | Porcine Kidney Leucine Aminopeptidase | 0.53 | 100 | - | [1] |
| L-Alanine-p-nitroanilide | Porcine Kidney Leucine Aminopeptidase | 1.05 | 75 | - | [1] |
| L-Arginine-p-nitroanilide | Porcine Kidney Leucine Aminopeptidase | 0.87 | 60 | - | [1] |
| L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) | Recombinant Human Aminopeptidase N | 0.05 | - | 1.2 x 105 | [2] |
| L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) | Recombinant Human Aminopeptidase N | 0.12 | - | 5.8 x 104 | [2] |
Table 2: Influence of Peptide Chain Length on Aminopeptidase N Activity
This table illustrates how the length and composition of a peptide can influence its hydrolysis by aminopeptidase N from Lactococcus lactis, providing a framework for understanding how the tetrapeptide this compound might behave as a substrate. The enzyme shows a preference for longer peptide substrates, with optimal activity observed for a hexapeptide in this particular study.[3]
| Substrate (Lys-Phe-(Gly)n) | Km (mM) | Vmax (nmol/min/mg) | Vmax/Km |
| n = 0 (Lys-Phe) | 0.58 | 125 | 216 |
| n = 1 (Lys-Phe-Gly) | 0.43 | 250 | 581 |
| n = 2 (Lys-Phe-Gly-Gly) | 0.33 | 333 | 1009 |
| n = 3 (Lys-Phe-Gly-Gly-Gly) | 0.25 | 417 | 1668 |
| n = 4 (Lys-Phe-Gly-Gly-Gly-Gly) | 0.21 | 500 | 2381 |
Experimental Protocols
To facilitate the use of this compound as a reference standard, a detailed protocol for an aminopeptidase activity assay using High-Performance Liquid Chromatography (HPLC) is provided below. This method allows for the direct quantification of the substrate and its cleavage products, offering a high degree of accuracy and specificity.
Protocol: Determination of Aminopeptidase Activity using this compound and HPLC
1. Materials and Reagents:
-
This compound (substrate)
-
Purified aminopeptidase or cell lysate containing the enzyme
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution: e.g., 10% Trichloroacetic acid (TCA)
2. Enzyme Reaction:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, enzyme solution, and substrate solution to a final volume of 100 µL. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1 mM to 5 mM).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
3. HPLC Analysis:
-
Inject the supernatant from the quenched samples into the HPLC system.
-
Separate the substrate (this compound) and its cleavage products using a gradient of Mobile Phase B. For example, a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm or 280 nm due to the presence of Tryptophan).
-
Quantify the peak areas of the substrate and its cleavage products. The rate of substrate decrease or product formation is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Workflow and Underlying Biology
To provide a clearer understanding of the experimental process and the biological context of aminopeptidase activity, the following diagrams have been generated.
Aminopeptidases, particularly Aminopeptidase N (CD13), are not only involved in peptide metabolism but also play a crucial role in cell signaling. Ligation of CD13 on the surface of monocytes has been shown to trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different peptidase substrates for evaluation of microbial quality of aerobically stored meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the substrate specificity of aminopeptidase N from Lactococcus lactis subsp. cremoris Wg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superiority of Fluorogenic Substrates over Chromogenic Substrates for High-Sensitivity Enzyme Activity Assays
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. The choice of substrate in these assays is a critical determinant of experimental success, directly influencing the sensitivity, accuracy, and overall reliability of the data. While chromogenic substrates have been a mainstay in the field, fluorogenic substrates often present a more advantageous alternative for quantitative and high-throughput applications.
This guide provides an objective comparison of fluorogenic and chromogenic substrates, using the well-characterized caspase-3 enzyme and its respective substrates as a prime example. Due to the limited available information on the specific peptide H-Leu-Trp-Met-Arg-OH, this comparison will focus on the widely used fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), and its chromogenic counterpart, N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). The principles and advantages discussed herein are broadly applicable to a wide range of other enzyme-substrate systems.
The Fundamental Difference: A Tale of Light and Color
The core distinction between fluorogenic and chromogenic substrates lies in their detection method. Chromogenic assays result in a colored product that is quantified by measuring the absorbance of light. In contrast, fluorogenic assays produce a fluorescent molecule that, when excited by a specific wavelength of light, emits light at a longer wavelength, which is then measured.
This fundamental difference in signal generation underpins the significant advantages offered by fluorogenic substrates, particularly in terms of sensitivity.
At a Glance: Fluorogenic vs. Chromogenic Substrates for Caspase-3 Activity
| Feature | Fluorogenic Substrate (Ac-DEVD-AMC) | Chromogenic Substrate (Ac-DEVD-pNA) |
| Principle | Enzymatic cleavage releases 7-amino-4-methylcoumarin (AMC), a fluorescent compound. | Enzymatic cleavage releases p-nitroaniline (pNA), a chromogenic compound.[1][2] |
| Detection | Fluorescence (Excitation: ~380 nm, Emission: ~460 nm)[1][3][4] | Absorbance (400-405 nm)[1][2] |
| Sensitivity | High[1][5] | Moderate[1] |
| Dynamic Range | Wider | Narrower |
| Sample Volume | Smaller volumes can be used | Larger volumes often required |
| Cost | Generally higher | More cost-effective[5] |
| Instrumentation | Fluorescence plate reader required | Standard absorbance plate reader |
| Primary Application | High-throughput screening, low-level enzyme activity detection, detailed kinetic studies[5] | Routine assays with expected high enzyme activity[5] |
Delving Deeper: The Advantages of a Fluorogenic Approach
The primary advantage of using fluorogenic substrates like Ac-DEVD-AMC is their significantly higher sensitivity compared to chromogenic alternatives.[1][5] This heightened sensitivity allows for the detection of much lower levels of enzyme activity, which is crucial when working with scarce or precious samples, or when studying subtle changes in enzyme function. Furthermore, the wider dynamic range of fluorescence assays enables the accurate quantification of enzyme activity across a broader spectrum of concentrations without the need for extensive sample dilution.
For high-throughput screening (HTS) in drug discovery, the superior sensitivity and lower sample volume requirements of fluorogenic assays make them the preferred method. They allow for the miniaturization of assays, leading to cost savings on reagents and compounds.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay using Fluorogenic Substrate (Ac-DEVD-AMC)
This protocol provides a method for the sensitive detection of caspase-3 activity in cell lysates.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[5]
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)[1]
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)[5]
-
Black 96-well microplate[1]
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired stimulus.
-
For adherent cells, wash with ice-cold PBS and lyse by adding Cell Lysis Buffer.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.[2]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[1]
-
Collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay).[1]
-
-
Assay Reaction:
-
In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.[1]
-
Add 50 µL of 2x Reaction Buffer to each well.[1]
-
Initiate the reaction by adding 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration: 50 µM).[1]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of a blank (containing lysis buffer, reaction buffer, and substrate but no cell lysate) from all readings.
-
Caspase-3 activity can be expressed as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.
-
Protocol 2: Caspase-3 Activity Assay using Chromogenic Substrate (Ac-DEVD-pNA)
This protocol details the traditional method for measuring caspase-3 activity.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[2]
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)[2]
-
2x Reaction Buffer[2]
-
Clear 96-well flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as in Protocol 1 for preparing cell lysates.
-
-
Assay Reaction:
-
In a clear 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.[1]
-
Add 50 µL of 2x Reaction Buffer to each well.[1]
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration: 200 µM).[1]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank from all readings.
-
Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
-
Visualizing the Process
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step leading to the dismantling of the cell. The pathway can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) routes, both of which converge on the activation of caspase-3.
References
A Comparative Guide to Measuring Aminopeptidase Activity: Correlating H-Leu-Trp-Met-Arg-OH Hydrolysis with Alternative Enzyme Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to measure the activity of aminopeptidases, focusing on the hydrolysis of the tetrapeptide H-Leu-Trp-Met-Arg-OH and correlating it with other established enzyme activity markers. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing crucial roles in protein maturation, signal transduction, and cellular regulation. Accurate measurement of their activity is vital for enzymology studies, drug discovery, and diagnostics.
This document outlines the experimental protocols for various assays, presents quantitative data for comparing substrate performance, and includes visualizations of the experimental workflows.
Comparison of Aminopeptidase Substrates
The choice of substrate is critical for the sensitive and specific measurement of aminopeptidase activity. While this compound is a substrate for aminopeptidases, a variety of synthetic fluorogenic and chromogenic substrates are more commonly employed due to the ease of detection of their cleavage products. Below is a comparison of this compound with several alternative substrates.
| Substrate | Enzyme Specificity (Primary) | Detection Method | Reporter Group | Typical Excitation/Emission (nm) or Absorbance (nm) |
| This compound | General Aminopeptidases | HPLC, LC-MS/MS | None (product detection) | N/A |
| L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) | Leucine Aminopeptidase (LAP) | Fluorometric | 7-Amino-4-methylcoumarin (AMC) | Ex: 360-380 / Em: 440-460 |
| L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) | Arginine Aminopeptidase (AAP) | Fluorometric | 7-Amino-4-methylcoumarin (AMC) | Ex: 360-380 / Em: 440-460 |
| L-Alanine-p-nitroanilide (Ala-pNA) | Aminopeptidase N (APN/CD13) | Colorimetric | p-Nitroaniline (pNA) | 405 |
| L-Leucine-p-nitroanilide (Leu-pNA) | Leucine Aminopeptidase (LAP) | Colorimetric | p-Nitroaniline (pNA) | 405 |
Kinetic Parameters of Aminopeptidase Substrates
The following table summarizes the kinetic parameters for some commonly used aminopeptidase substrates. This data is essential for designing experiments and comparing the efficiency of different substrates. Note that these values can vary depending on the specific enzyme source and assay conditions.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative) | Inhibitor | K_i_ / IC_50_ |
| Leucine Aminopeptidase (Bovine Lens) | Leucine-p-nitroanilide | Varies with metal ion | - | Bestatin | - |
| Arginine Aminopeptidase (Lactobacillus sakei) | Arginine-AMC | 15.9 | - | - | - |
| Arginine Aminopeptidase (Lactobacillus sakei) | Lysine-AMC | 26.0 | - | - | - |
| Aminopeptidase N (APN/CD13) | Alanine-p-nitroanilide | Km depends on buffer, pH, and temp | - | Bestatin | K_i_: 1.4 µM |
| Leucine Aminopeptidase | - | - | - | Bestatin | IC_50_: 20 nM |
| Aminopeptidase B | - | - | - | Bestatin | IC_50_: 60 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrolysis of this compound using HPLC Analysis
This protocol describes a general method for measuring the hydrolysis of the unlabeled tetrapeptide this compound. The separation and quantification of the substrate and its cleavage products are achieved by High-Performance Liquid Chromatography (HPLC).
Workflow for this compound Hydrolysis Assay
A Comparative Guide to Aminopeptidase Specificity Using Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key aminopeptidases, focusing on Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP). The data presented is derived from studies utilizing peptide library screening, a powerful technique for elucidating enzyme substrate preferences. This document aims to be an objective resource, offering experimental data and detailed protocols to support research and drug development efforts targeting these important enzymes.
Introduction to Aminopeptidases
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are crucial in a variety of physiological processes, including protein maturation, peptide hormone regulation, and cellular metabolism.[2][3] Given their significant roles, aminopeptidases are important targets in drug discovery for conditions ranging from cancer to infectious diseases.[3][4] Understanding their substrate specificity is paramount for the development of selective inhibitors and diagnostic tools.
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease widely expressed on the cell surfaces of various tissues.[5][6] It preferentially cleaves neutral amino acids from the N-terminus of peptides.[4][6] Leucine aminopeptidases (LAPs) are also metallopeptidases that, while showing a preference for leucine, often exhibit broad substrate specificity.[7][8]
Comparative Substrate Specificity
The substrate specificity of aminopeptidases can be systematically investigated using peptide libraries, where a diverse collection of peptides is screened to identify preferred cleavage sites. The data below summarizes the P1 position preference (the amino acid at the N-terminus that is cleaved) for human Aminopeptidase N (hAPN) and a general profile for Leucine Aminopeptidases.
| Aminopeptidase | Favored P1 Residues | Disfavored P1 Residues | Reference |
| Aminopeptidase N (hAPN/CD13) | Alanine (Ala), Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) | Proline (Pro) is generally not cleaved. | [5][9] |
| Leucine Aminopeptidase (LAP) | Leucine (Leu), Methionine (Met), Arginine (Arg) | Aspartic Acid (Asp), Glycine (Gly) | [10] |
Note: Specificity can be influenced by the amino acids in positions beyond P1 (P1', P2', etc.) and the specific isoform of the enzyme.
Experimental Protocols
A powerful method for determining peptidase specificity is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS).[11][12] This technique allows for the rapid and global identification of cleavage sites within a complex peptide library.
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) Protocol
1. Peptide Library Preparation:
-
A physicochemically diverse library of synthetic peptides (e.g., 14-mers) is generated.[11][12] The library is designed to contain a wide variety of amino acid pairs to comprehensively probe the enzyme's specificity.[11]
2. Enzyme Incubation:
-
The peptide library is pooled at an equimolar concentration.
-
The aminopeptidase of interest (e.g., recombinant hAPN) is added to the peptide library pool in a suitable assay buffer.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progression of cleavage.[9]
3. Quenching and Sample Preparation:
-
The enzymatic reaction in the aliquots is quenched, typically by adding an acid (e.g., formic acid).[11]
-
The samples are then prepared for mass spectrometry analysis, which may include desalting using a C18 column.
4. LC-MS/MS Analysis:
-
The peptide fragments generated by the enzyme are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]
5. Data Analysis:
-
The cleavage products are identified by searching the MS/MS data against the sequence of the peptide library.
-
The frequency of amino acids at each position relative to the cleavage site (P4 to P4') is calculated and compared to the natural abundance in the library.
-
This data is often visualized using tools like iceLogos to represent enriched (favored) and depleted (disfavored) amino acids at each position.[9][11]
Visualizations
Experimental Workflow for Multiplex Substrate Profiling (MSP-MS)
Caption: Workflow for determining aminopeptidase specificity using MSP-MS.
Aminopeptidase N (APN/CD13) Signaling Pathway
Aminopeptidase N/CD13 is not only an ectoenzyme but also a signaling molecule in monocytes.[13] Ligation of APN/CD13 can trigger intracellular signaling cascades.
Caption: Simplified signaling cascade initiated by APN/CD13 ligation in monocytes.
References
- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LAP - Creative Enzymes [creative-enzymes.com]
- 9. The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of the wound-induced leucine aminopeptidase (LAP-A) of tomato activity on dipeptide and tripeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 13. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating NewInhibitor-X, a Novel Aminopeptidase Inhibitor, Against the Tetrapeptide H-Leu-Trp-Met-Arg-OH
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating "NewInhibitor-X," a novel aminopeptidase inhibitor. Its performance is objectively compared with established, commercially available aminopeptidase inhibitors. The content includes detailed experimental protocols for inhibitor validation, comparative data presented in tabular format, and diagrams illustrating the mechanism of action and experimental workflow.
Introduction to Aminopeptidase Inhibition
Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. They are critical in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Their dysregulation is implicated in diseases such as cancer, hypertension, and neurodegenerative disorders, making them significant targets for therapeutic drug development.
The target substrate for this validation is the tetrapeptide H-Leu-Trp-Met-Arg-OH . The N-terminal leucine residue suggests that Leucine Aminopeptidases (LAPs) are a primary target. This guide compares the hypothetical performance of NewInhibitor-X against well-characterized inhibitors known to be effective against such peptidases, including Bestatin, Amastatin, and Actinonin.
Comparative Analysis of Aminopeptidase Inhibitors
The efficacy of an inhibitor is determined by its affinity for the target enzyme (Ki) and the concentration required to achieve 50% inhibition (IC50). The following table summarizes the characteristics of established inhibitors and provides a template for data generated for NewInhibitor-X.
| Inhibitor | Target Aminopeptidase(s) | Type of Inhibition | Reported Potency (Ki or IC50) |
| NewInhibitor-X | Leucine Aminopeptidase (putative) | Competitive (putative) | Data to be determined |
| Bestatin | Leucine Aminopeptidase, Aminopeptidase B, Aminopeptidase N (CD13), LTA4 Hydrolase[1][2][3][4] | Competitive, Slow-binding[5] | Ki = ~1 nM vs. Leucyl Aminopeptidase[1] Ki = ~1 µM vs. Aminopeptidase B[1] |
| Amastatin | Leucyl Aminopeptidase, Alanyl Aminopeptidase, Aminopeptidase A[6][7] | Competitive, Reversible, Slow-binding[5][6] | Ki = 1.9 x 10⁻⁸ M vs. Aminopeptidase M[5] |
| Actinonin | Aminopeptidase M, Aminopeptidase N, Leucine Aminopeptidase, Peptide Deformylase (PDF)[8][9] | Reversible[8] | Ki = 0.28 nM vs. Peptide Deformylase[8] |
| Puromycin | Puromycin-Sensitive Aminopeptidase (PSA), Aminopeptidase N (APN), Dipeptidyl-peptidase II[10][11] | Reversible[10][12] | IC50 = 9.7 µM vs. PSA IC50 = 41 µM vs. APN[11] |
| Kelatorphan | Neprilysin (Enkephalinase), Dipeptidylaminopeptidase, Aminopeptidase[13][14] | Competitive | Ki = 1.4 nM vs. Enkephalinase Ki = 7 µM vs. Aminopeptidase activity[13] |
Experimental Protocols
This section details the methodology for determining the half-maximal inhibitory concentration (IC50) of NewInhibitor-X against a relevant aminopeptidase (e.g., purified porcine kidney Leucine Aminopeptidase).
Objective: To determine the IC50 value of NewInhibitor-X and compare it to a reference inhibitor (e.g., Bestatin).
Materials:
-
Purified Leucine Aminopeptidase (LAP) enzyme
-
Substrate: H-Leu-p-nitroanilide (or a fluorogenic equivalent like H-Leu-AMC) for continuous kinetic assay. Note: The target peptide this compound would be used in a discontinuous assay format (e.g., HPLC-based). The protocol below uses a chromogenic substrate for simplicity.
-
NewInhibitor-X
-
Bestatin (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of LAP in the assay buffer.
-
Prepare a 100 mM stock solution of the substrate (Leu-pNA) in DMSO.
-
Prepare 10 mM stock solutions of NewInhibitor-X and Bestatin in an appropriate solvent (e.g., DMSO or water).
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the NewInhibitor-X and Bestatin stock solutions in the assay buffer to create a range of concentrations (e.g., from 1 µM to 1 pM in 10-fold dilutions).
-
-
Enzyme Activity Assay:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted inhibitor solution (or solvent for control wells).
-
20 µL of the LAP enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 20 µL of the substrate solution (diluted in assay buffer to a final concentration equal to its Km).
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizations: Mechanism and Workflow
The following diagrams illustrate the conceptual and practical aspects of this validation study.
Caption: Mechanism of competitive aminopeptidase inhibition.
References
- 1. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 2. adipogen.com [adipogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bestatin Hydrochlorid - aminopeptidaseinhibitor [genaxxon.com]
- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amastatin - Wikipedia [en.wikipedia.org]
- 7. Amastatin › PeptaNova [peptanova.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agscientific.com [agscientific.com]
- 10. Puromycin - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kelatorphan: a full inhibitor of enkephalin degrading enzymes. Biochemical and pharmacological properties, regional distribution of enkephalinase in rat brain by use of a tritiated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-Leu-Trp-Met-Arg-OH: A Procedural Guide for Laboratory Professionals
Immediate Safety Protocols
Before beginning any disposal process, it is imperative to adhere to standard laboratory safety practices. Treat H-Leu-Trp-Met-Arg-OH as a potentially hazardous chemical, especially in the absence of a specific SDS.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.[1]
Work Area:
-
Confine all handling and disposal activities to a designated and well-ventilated area, such as a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Procedures
The proper method for disposing of this compound depends on whether it is in a liquid or solid waste form.
Liquid Waste Disposal (e.g., solutions containing the peptide):
-
Inactivation/Decontamination: The primary step is to chemically deactivate the peptide. A common and effective method is to use a sodium hypochlorite solution (bleach).[1]
-
In a suitable container within a chemical fume hood, add the liquid peptide waste to an inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Ensure the final concentration of the active ingredient is sufficient for decontamination (see table below).
-
Allow a minimum contact time of 30-60 minutes for the reaction to complete.[1]
-
-
Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before further disposal.[1] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]
-
Final Disposal:
-
Crucially, never pour peptide solutions down the sink unless explicitly authorized by your institution's EHS department. [2]
-
After inactivation and neutralization, the solution should be collected in a clearly labeled hazardous waste container.[3]
-
Arrange for the disposal of the container through your institution's certified hazardous waste management service.[1][3]
-
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves):
-
Segregation: All solid waste contaminated with this compound must be segregated from regular trash.[1][3]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1][3] The label should include "Hazardous Waste," the chemical name ("this compound contaminated waste"), and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Disposal: Coordinate with your institution's EHS department for the pickup and proper disposal of the hazardous solid waste.[3]
Quantitative Data for Decontamination Methods
The following table summarizes key parameters for a common chemical decontamination method applicable to peptide waste.
| Decontamination Method | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides.[1] | 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces.[1] |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[1] | Varies by product | Good for cleaning labware; may require subsequent disinfection.[1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, a generalized protocol for chemical decontamination of liquid peptide waste is provided based on best practices.[1]
Protocol for Chemical Decontamination of Liquid this compound Waste:
-
Preparation: Working in a chemical fume hood, prepare a 10% bleach solution (which typically provides a final sodium hypochlorite concentration in the recommended range).
-
Addition: Slowly and carefully add the liquid peptide waste to the bleach solution. A volume ratio of at least 1:10 (waste to bleach solution) is recommended.
-
Reaction Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): Check the pH of the solution. If required by local wastewater regulations, neutralize the solution.
-
Collection: Transfer the treated solution to a designated hazardous chemical waste container.
-
Labeling and Storage: Securely cap the container and ensure it is properly labeled. Store it in the designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for pickup and final disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for Handling H-Leu-Trp-Met-Arg-OH
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides is crucial for both personnel safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling, storage, and disposal of the peptide H-Leu-Trp-Met-Arg-OH, ensuring a secure and compliant laboratory environment. Although this peptide may not be classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols as the toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact and should be changed immediately if contaminated.[1][2] |
| Body Protection | Lab Coat | A standard, buttoned lab coat should be worn to protect clothing and skin.[1][2] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust, especially in poorly ventilated areas.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the peptide's integrity.
1. Receipt and Storage:
-
Upon receipt, verify the package contents against the order and inspect the vial for any damage.[4]
-
Lyophilized peptides should be stored in a freezer at or below -20°C for long-term stability.[5][6][7]
-
Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.[7][8]
2. Reconstitution:
-
Work in a designated clean area, such as a laminar flow hood or a clean bench, to minimize contamination.[9][10]
-
Wipe the vial's exterior with 70% isopropanol.[4]
-
Use a sterile syringe to slowly add the appropriate solvent down the side of the vial to avoid foaming.[9][10] For many peptides, sterile, distilled water is a suitable solvent.[8][9]
-
Gently swirl the vial to dissolve the peptide; do not shake, as this can damage the peptide structure.[5][7]
-
If the peptide is difficult to dissolve, sonication may be carefully applied.[10]
-
Once reconstituted, the peptide solution should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C or below for long-term storage to avoid repeated freeze-thaw cycles.[5][9]
3. Handling and Use:
-
Always wear the recommended PPE.[1]
-
Use fresh, sterile equipment for each peptide to prevent cross-contamination.[11]
-
Clearly label all solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[5][11]
Disposal Plan
Proper disposal of peptide waste is essential to protect personnel and the environment. All peptide waste should be treated as chemical waste.[4][12]
1. Waste Segregation:
-
Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[2][11]
-
Unused peptide solutions should be collected in a designated chemical waste container.[12] Do not pour peptide solutions down the sink.[12]
2. Decontamination (if required):
-
For spills, contain the area and use an inert absorbent material for liquid spills or carefully sweep up solid material to avoid generating dust.[13]
-
The contaminated area should then be decontaminated. A common method is to use a 10% bleach solution, allowing for a contact time of at least 30 minutes.[13]
3. Final Disposal:
-
All waste containers must be securely sealed and stored in a designated hazardous waste accumulation area.[2]
-
Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and disposal by a certified hazardous waste management service.[11]
Experimental Workflow
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. realpeptides.co [realpeptides.co]
- 6. This compound peptide [novoprolabs.com]
- 7. sportstechnologylabs.com [sportstechnologylabs.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. polarispeptides.com [polarispeptides.com]
- 10. realpeptides.co [realpeptides.co]
- 11. peptide24.store [peptide24.store]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
